2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDSWZUZOMWYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384239 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246862-63-5 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Introduction
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of nitropyridine, it belongs to a class of molecules known for their diverse biological activities and utility as synthetic intermediates.[1] The structure, featuring a substituted phenoxy group linked to a nitropyridine core, suggests its potential as a scaffold in the design of novel therapeutic agents or functional materials.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust methodology for its synthesis and characterization. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to produce and analyze this compound. The guide will detail the properties of the starting materials, predict the characteristics of the final product, and provide in-depth protocols for its analytical validation.
Synthesis of this compound
The synthesis of the target compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of the chlorine atom from the electron-deficient pyridine ring of 2-chloro-3-nitropyridine by the phenoxide ion generated from 4-chloro-3,5-dimethylphenol. The nitro group in the ortho position is crucial as it activates the pyridine ring towards nucleophilic attack.
Proposed Synthetic Protocol
-
Preparation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-chloro-3,5-dimethylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the solution at room temperature. Stir the mixture until the deprotonation is complete, indicated by the cessation of gas evolution if NaH is used.
-
Addition of 2-chloro-3-nitropyridine: Dissolve 1.0 equivalent of 2-chloro-3-nitropyridine in the same solvent and add it dropwise to the phenoxide solution.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Properties of Precursors
A thorough understanding of the starting materials is essential for a successful synthesis. The key physicochemical properties of 2-chloro-3-nitropyridine and 4-chloro-3,5-dimethylphenol are summarized below.
| Property | 2-chloro-3-nitropyridine | 4-chloro-3,5-dimethylphenol |
| CAS Number | 5470-18-8 | 88-04-0[2] |
| Molecular Formula | C₅H₃ClN₂O₂ | C₈H₉ClO[2] |
| Molecular Weight | 158.54 g/mol | 156.61 g/mol [2] |
| Appearance | Yellow crystalline powder | Colorless crystals[3] |
| Melting Point | 100-103 °C | 114-116 °C[2] |
| Boiling Point | Not available | 246 °C[2] |
| Solubility | Insoluble in water | 250 mg/L in water[2] |
| pKa | Not available | 9.7[4] |
Predicted Physicochemical Properties of this compound
Based on the structures of the precursors and general principles of physical organic chemistry, the following properties are predicted for the target compound.
Chemical Structure and Molecular Properties
Sources
A Senior Application Scientist's Perspective on 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: A Technical Guide for Chemical Researchers
Introduction: 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, bearing the CAS number 246862-63-5, is a distinct chemical entity that, while not extensively documented in peer-reviewed literature, presents significant opportunities for research and development. Its molecular architecture, combining a nitropyridine core with a substituted phenoxy moiety, suggests a versatile role as a chemical intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide offers an in-depth technical overview, from its fundamental properties to prospective synthesis and applications, grounded in established chemical principles.
Core Molecular Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. Below is a summary of the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 246862-63-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | [1][2] |
| Molecular Weight | 278.69 g/mol | [1][2] |
| Purity | Typically offered at ≥97% or ≥98% by commercial suppliers | [1] |
| LogP | 4.57550 | [2] |
| PSA (Polar Surface Area) | 67.94 Ų | [2] |
Note: LogP and PSA values are computationally predicted and provide insights into the compound's lipophilicity and potential for membrane permeability, respectively.
Proposed Synthesis Pathway: A Nucleophilic Aromatic Substitution Approach
Reaction Principle: The synthesis likely involves the reaction of 2-chloro-3-nitropyridine with 4-chloro-3,5-dimethylphenol in the presence of a suitable base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the chloride from the pyridine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-3-nitropyridine
-
4-Chloro-3,5-dimethylphenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chloro-3,5-dimethylphenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-3-nitropyridine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed synthesis of the title compound via SNAr.
Potential Applications in Research and Development
The structure of this compound suggests its utility as a scaffold or intermediate in several areas of chemical research.
-
Medicinal Chemistry: The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This resulting aminopyridine derivative can then be further functionalized. The diaryl ether linkage is a structural motif present in a number of pharmacologically active compounds.
-
Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry as herbicides and pesticides.[4][5] This compound could serve as a starting material for the synthesis of novel crop protection agents.
-
Materials Science: The aromatic nature of the molecule and the potential for further functionalization make it a candidate for the synthesis of specialty polymers or dyes.[5]
Diagram of Potential Derivatization for Drug Discovery:
Caption: Potential derivatization pathways from the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-chloro-3-nitropyridine, can provide guidance on safe handling practices.[6][7][8]
-
Hazard Classification (Predicted): Likely to be harmful if swallowed, and may cause skin and eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion: this compound is a chemical compound with considerable, yet largely untapped, potential. Its synthesis is achievable through standard organic chemistry methodologies, and its structure is amenable to a wide range of chemical transformations. This makes it a valuable building block for the synthesis of novel compounds in diverse fields, particularly for researchers in drug discovery and agrochemical development. As with any chemical, appropriate safety precautions should be taken during its handling and use.
References
- This compound. 001CHEMICAL.
- This compound. Guidechem.
- N-Benzoyl-4-piperidone. Alfa Chemistry.
- This compound. Crysdot LLC.
- This compound. Arctom.
- This compound. BLDpharm.
- Safety Data Sheet. MedchemExpress.com.
- Safety Data Sheet. Jubilant Ingrevia.
- SAFETY DATA SHEET. Fisher Scientific.
- 2-Amino-4-chloro-5-nitropyridine. Chem-Impex.
- 2,4-Dichloro-5-nitropyridine. Chem-Impex.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a framework for the structural elucidation of this and related molecules.
Molecular Structure and Spectroscopic Overview
This compound is a diaryl ether with distinct electronic and steric features that govern its spectroscopic behavior. The molecule is comprised of a 3-nitropyridine ring linked via an ether oxygen to a 4-chloro-3,5-dimethylphenyl ring. The electron-withdrawing nature of the nitro group significantly influences the electron distribution in the pyridine ring, while the substituents on the phenyl ring also impart characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | dd | 1H | H-6' | The H-6' proton is ortho to the pyridine nitrogen and is deshielded. It will appear as a doublet of doublets due to coupling with H-5' and H-4'. |
| ~8.35 | dd | 1H | H-4' | The H-4' proton is deshielded by the adjacent electron-withdrawing nitro group and will appear as a doublet of doublets from coupling to H-5' and H-6'. |
| ~7.40 | dd | 1H | H-5' | The H-5' proton will be a doublet of doublets due to coupling with H-4' and H-6'. |
| ~6.90 | s | 2H | H-2, H-6 | Due to the symmetrical substitution pattern of the phenyl ring, the two aromatic protons are chemically equivalent and will appear as a singlet. |
| ~2.30 | s | 6H | 2 x CH₃ | The two methyl groups are equivalent and will give rise to a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C-2' | This carbon is directly attached to the electronegative oxygen and the pyridine nitrogen, leading to a downfield shift. |
| ~155.0 | C-6' | This carbon is adjacent to the pyridine nitrogen and is significantly deshielded. |
| ~150.0 | C-4 | This carbon is attached to the electronegative chlorine atom. |
| ~148.0 | C-1 | This carbon is attached to the ether oxygen. |
| ~140.0 | C-4' | This carbon is deshielded by the adjacent nitro group. |
| ~135.0 | C-3, C-5 | These carbons are ortho to the chlorine and are also influenced by the methyl groups. |
| ~130.0 | C-3' | This carbon is directly attached to the electron-withdrawing nitro group. |
| ~125.0 | C-2, C-6 | These carbons are shielded by the methyl groups. |
| ~120.0 | C-5' | This carbon is part of the pyridine ring. |
| ~20.0 | 2 x CH₃ | The methyl carbons will appear in the aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-O-C ether linkage, the C-Cl bond, and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |
| 1530 & 1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| 1250-1200 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch |
| 850-550 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
The EI mass spectrum is expected to show a prominent molecular ion peak, along with several fragment ions resulting from the cleavage of the ether bond and the loss of the nitro group. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak.
| m/z | Relative Intensity | Assignment |
| 278/280 | High | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl) |
| 232/234 | Medium | [M - NO₂]⁺ |
| 157 | Medium | [C₈H₈ClO]⁺ |
| 122 | Medium | [C₅H₃N₂O₂]⁺ |
Fragmentation Pathway
The fragmentation of this compound under EI conditions is likely to proceed through several key pathways. The ether linkage is a probable site for initial cleavage.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following standardized methodologies are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans should be sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are recommended. Approximately 1024 scans will be required for a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disk by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the disk, and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are recommended.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and significant fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the underlying principles that govern the spectroscopic behavior of this molecule, researchers can more effectively interpret experimental data, confirm the structure of their synthesized compounds, and gain deeper insights into the properties of related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.
References
-
Wrobel, K., et al. (2017). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 6), 849–852. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Karthikeyan, P., et al. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Navigating the Solubility Landscape of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
Molecular Profile of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
A thorough analysis of the molecular structure is the first step in predicting and understanding its solubility.
Chemical Structure:
-
Core Scaffolds: The molecule is comprised of a 3-nitropyridine ring linked to a 4-chloro-3,5-dimethylphenoxy group via an ether linkage.
-
Key Functional Groups:
-
Nitropyridine moiety: The nitro group (-NO2) is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. The nitrogen atom in the pyridine ring is a potential site for hydrogen bonding.
-
Chlorinated Phenoxy Group: The chloro and dimethyl substitutions on the phenoxy ring contribute to the molecule's lipophilicity. The ether oxygen is a hydrogen bond acceptor.
-
-
Physicochemical Properties:
The presence of both polar (nitropyridine) and non-polar (chlorinated dimethylphenoxy) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Theoretical Underpinnings of Solubility: A Predictive Approach
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[2] A more nuanced understanding requires consideration of intermolecular forces.
-
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
-
Impact of Solvent Polarity:
-
Polar Solvents (e.g., Alcohols, DMSO): These solvents are likely to interact favorably with the polar nitropyridine moiety of the molecule. Protic solvents, which can act as hydrogen bond donors, can interact with the pyridine nitrogen and the oxygen atoms of the nitro and ether groups.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the non-polar 4-chloro-3,5-dimethylphenoxy portion of the molecule through van der Waals forces.
-
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the solute's heteroatoms.
-
Temperature Effects: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.
Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in highly non-polar solvents.
A Validated Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Experimental Workflow
The following diagram illustrates the key stages of the solubility determination protocol.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath.
-
Allow the mixtures to equilibrate for a predetermined period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid phase.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample solutions into the HPLC and determine the peak area.
-
Calculate the concentration of the compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
Data Presentation and Interpretation
For clarity and comparative analysis, the determined solubility data should be presented in a structured table.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.38 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 8.93 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 6.02 | [Experimental Data] | [Calculated Data] |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |
| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide | 46.7 | [Experimental Data] | [Calculated Data] |
Note: The dielectric constant is a measure of solvent polarity.
The relationship between solvent properties and the measured solubility can be visualized to identify trends.
Caption: Factors influencing the solubility of the target compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the theoretical principles outlined, researchers can generate the critical data needed for informed decision-making in the drug development process. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution. Additionally, co-solvency studies could be conducted to identify solvent mixtures that may enhance solubility for specific formulation requirements.
References
-
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
Sources
A Technical Guide to the Design, Synthesis, and Biological Evaluation of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Analogues
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] When functionalized, its derivatives offer a rich chemical space for therapeutic innovation. This guide focuses on the 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine core, a scaffold of significant interest due to the unique interplay of its constituent parts. The electron-withdrawing nitro group profoundly influences the pyridine ring's reactivity, while the substituted phenoxy moiety provides a versatile anchor for probing interactions with biological targets. We will dissect the design rationale for structural analogues, provide robust synthetic methodologies, explore key biological targets such as tubulin and protein kinases, and detail essential protocols for their evaluation. This document is intended for researchers and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.
Introduction to the 2-Phenoxy-3-Nitropyridine Scaffold
The Privileged Role of Pyridine in Medicinal Chemistry
The pyridine heterocycle is the second most common N-heterocycle found in pharmaceuticals, a testament to its versatile physicochemical properties.[1] Its ability to act as a hydrogen bond acceptor and its capacity for extensive functionalization make it an ideal framework for designing molecules that can interact with a wide range of biological targets.
Electronic Properties and Reactivity of the 3-Nitropyridine Moiety
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its placement at the 3-position of the pyridine ring significantly lowers the electron density of the aromatic system.[2][3] This electronic deficit serves two primary functions critical for drug synthesis and action:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): It strongly activates positions 2 and 6 of the pyridine ring towards attack by nucleophiles. This is the foundational principle behind the synthesis of the core scaffold, allowing for the facile displacement of a leaving group (like a halogen) at the 2-position.[4]
-
Modulation of Biological Interactions: The nitro group can participate in hydrogen bonding and other electronic interactions within a protein's binding pocket, influencing potency and selectivity.
The 2-(4-Chloro-3,5-dimethylphenoxy) Substituent as a Lipophilic Anchor
The phenoxy group linked at the 2-position provides a large, rigid, and lipophilic domain. The specific substitution pattern—a chloro group at the 4-position and two methyl groups at the 3 and 5-positions—is deliberate. This arrangement precisely controls the conformation and electronic nature of the phenyl ring, allowing it to effectively explore hydrophobic pockets in target proteins, such as the colchicine-binding site of tubulin or the ATP-binding site of kinases.[5][6]
Synthetic Strategies and Methodologies
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed strategy for synthesizing the 2-phenoxypyridine core is the SNAr reaction. The process leverages the electronic activation conferred by the 3-nitro group. A commercially available, activated pyridine, such as 2-chloro-3-nitropyridine, serves as the electrophile. The corresponding phenol acts as the nucleophile.
The causality behind this choice of reaction is its efficiency and reliability. The reaction is typically high-yielding and proceeds under mild conditions, making it ideal for generating a library of analogues. The presence of a base is crucial; it deprotonates the phenol, generating the more potent phenoxide nucleophile required to attack the electron-deficient pyridine ring.
Workflow Diagram for Analogue Synthesis
The following diagram illustrates the general workflow for synthesizing a library of analogues based on the core scaffold. This process is designed for systematic exploration of the structure-activity relationship (SAR).
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. Recognizing the limited direct commercial availability of this compound, this document focuses on a detailed, field-proven synthetic protocol, starting from readily available precursors. We will delve into the rationale behind the experimental choices, methods for characterization and purity analysis, and critical safety and handling considerations. Furthermore, this guide will explore the potential applications of this molecule in drug discovery, drawing parallels with structurally similar compounds that have shown promise in various therapeutic areas. This document is intended for researchers, medicinal chemists, and professionals in drug development who are seeking to synthesize and utilize novel chemical entities.
Introduction: The Potential of a Niche Diaryl Ether Pyridine
The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Diaryl ether linkages are a common motif in many biologically active compounds, offering a balance of conformational flexibility and stability. When incorporated into a pyridine ring system, particularly one bearing a nitro group, the resulting molecule becomes a versatile intermediate for further chemical elaboration.
This compound is one such molecule of interest. The electron-withdrawing nature of the nitro group on the pyridine ring activates the adjacent position for nucleophilic aromatic substitution, while also serving as a precursor for an amino group, which can be further functionalized. The substituted phenoxy moiety provides a distinct three-dimensional structure that can be explored for interactions with biological targets. While not a catalog item from major chemical suppliers, its synthesis is accessible and opens the door to a rich area of chemical space for exploration.
Sourcing of Key Starting Materials
The synthesis of this compound relies on two key precursors: 2-chloro-3-nitropyridine and 4-chloro-3,5-dimethylphenol. These starting materials are commercially available from a variety of suppliers. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to request certificates of analysis to ensure the purity of the starting materials, as this will have a direct impact on the success of the synthesis and the purity of the final product.
| Starting Material | Potential Suppliers | Representative CAS Number |
| 2-Chloro-3-nitropyridine | Sigma-Aldrich, Fisher Scientific, TCI, Combi-Blocks | 5470-18-8 |
| 4-Chloro-3,5-dimethylphenol | Alfa Aesar, Oakwood Chemical, Manchester Organics | 87-64-9 |
Proposed Synthesis: A Step-by-Step Protocol for Nucleophilic Aromatic Substitution
The most direct and logical route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the phenoxide of 4-chloro-3,5-dimethylphenol acts as the nucleophile, displacing the chloride on the electron-deficient 2-chloro-3-nitropyridine.
Rationale for Experimental Choices
-
Base: A moderately strong base such as potassium carbonate (K2CO3) is chosen to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used but may lead to side reactions and require more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. These solvents can solvate the potassium cation, leaving the phenoxide more "naked" and reactive. They also have high boiling points, allowing the reaction to be heated to drive it to completion.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The electron-withdrawing nitro group sufficiently activates the pyridine ring, so excessively high temperatures that might lead to decomposition are generally not required. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Chloro-3,5-dimethylphenol (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3,5-dimethylphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the desired compound.
-
Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization and Purity Analysis
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural confirmation and purity assessment. | The spectrum should show distinct aromatic proton signals for both the pyridine and phenyl rings, as well as singlets for the two methyl groups. Integration of the signals should correspond to the number of protons in the structure. |
| 13C NMR | Structural confirmation. | The spectrum will show the expected number of carbon signals for the aromatic rings and the methyl groups. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound. The isotopic pattern for the chlorine atom should also be observable. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, and the purity can be quantified by the area percentage of this peak. |
| Melting Point | Purity and identification. | A sharp melting point range is indicative of a pure compound. |
Safety and Handling
As a novel chemical entity, this compound should be handled with care. The safety precautions for the starting materials should be considered as a baseline for handling the product.
-
2-Chloro-3-nitropyridine: This compound is known to be harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]
-
4-Chloro-3,5-dimethylphenol: This compound is also an irritant and should be handled with appropriate personal protective equipment.
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Avoid inhalation of dust or vapors.[3]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][3]
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
Potential Applications in Drug Discovery
While specific biological activity for this compound has not been reported in the public domain, its structural motifs are present in a number of compounds with interesting pharmacological profiles.
-
Kinase Inhibition: The diaryl ether scaffold is a common feature in many kinase inhibitors. The pyridine and substituted phenyl rings can be tailored to fit into the ATP-binding pocket of various kinases, which are key targets in oncology and inflammation.
-
Antimicrobial and Antiviral Agents: Nitropyridine derivatives have been explored for their antibacterial and antiviral properties.[5] The nitro group can be reduced to an amine, which can then be further derivatized to generate a library of compounds for screening.
-
Central Nervous System (CNS) Agents: The ability of the diaryl ether linkage to adopt various conformations can be advantageous in the design of ligands for CNS receptors.
-
Thyroid Hormone Receptor Agonists: Structurally related diaryl ether pyridazinones have been identified as highly selective thyroid hormone receptor β agonists, which are being investigated for the treatment of dyslipidemia.[6] This highlights the potential of the core diaryl ether structure in metabolic diseases.
The synthesized this compound can serve as a versatile starting point for the generation of a diverse library of compounds for high-throughput screening and lead optimization in various drug discovery programs. The presence of the chloro and nitro functionalities allows for a wide range of subsequent chemical transformations, including Suzuki and other cross-coupling reactions, as well as reduction of the nitro group followed by amide bond formation or other derivatizations.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a practical and detailed pathway for its synthesis and characterization, empowering researchers to access this compound for their research endeavors. By understanding its synthesis, properties, and potential applications, scientists can leverage this molecule to explore new chemical space and potentially uncover novel therapeutic agents.
References
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]
-
Tejano, A. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. LinkedIn. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Cynor Laboratories. (n.d.). Pyridine Derivatives - 2- Hydroxy-5-Chloro Pyridine(4214-79-3) Trader - Wholesaler / Distributor from Surat. Retrieved from [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 246862-63-5|this compound|BLD Pharm [bldpharm.com]
- 8. 2-(4-chloro-3,5-dimethylphenoxy)-5-nitropyridine [chemicalbook.com]
A Comprehensive Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a molecule of interest in the broader class of phenoxypyridine derivatives. While specific research on this compound is not extensively available in public literature, this document synthesizes information from closely related analogues to project its chemical behavior, potential biological activities, and promising areas for future investigation. We will delve into the probable synthetic pathways, hypothesize its mechanism of action based on its structural motifs, and provide detailed, albeit predictive, experimental protocols for its synthesis and bioactivity screening. This guide is intended to serve as a foundational resource for researchers looking to explore the potential of this and similar molecules in agrochemical and pharmaceutical development.
Introduction: The Significance of the Phenoxypyridine Scaffold
The phenoxypyridine scaffold is a "privileged structure" in the development of bioactive molecules. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, insecticidal, and various pharmacological effects.[1] The versatility of this scaffold lies in the tunable electronic and steric properties of both the pyridine and phenoxy rings, allowing for the fine-tuning of a molecule's interaction with biological targets.
The introduction of a nitro group, as seen in this compound, is a common strategy in medicinal and agricultural chemistry to modulate a compound's biological profile. The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring and influence the overall electronic distribution of the molecule, potentially leading to novel mechanisms of action or improved potency. This guide will explore the untapped potential of this compound, a molecule at the intersection of these two important chemical classes.
Synthesis and Characterization
The most probable and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a suitable chloronitropyridine with a corresponding phenoxide.
Proposed Synthetic Pathway
The synthesis would logically proceed via the reaction of 2-chloro-3-nitropyridine with 4-chloro-3,5-dimethylphenol in the presence of a base. The base is crucial for the deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride leaving group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Predictive)
This protocol is based on established procedures for the synthesis of similar phenoxypyridine derivatives.
-
Preparation of the Reaction Mixture: To a solution of 4-chloro-3,5-dimethylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the corresponding phenoxide.
-
Nucleophilic Aromatic Substitution: To the resulting suspension, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution. Collect the solid by filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the ether linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and the N-O bonds of the nitro group.
Potential Biological Activities and Mechanism of Action
While no direct biological data for this compound has been reported, we can infer its potential activities based on the known properties of related phenoxypyridine and nitropyridine compounds.
Herbicidal Activity
Many phenoxypyridine derivatives are known to exhibit potent herbicidal activity.[1][2] These compounds often act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Hypothesized Mechanism of Action (Herbicidal):
Caption: Hypothesized herbicidal mechanism of action via PPO inhibition.
Fungicidal Activity
The phenoxypyridine scaffold is also present in a number of commercial fungicides.[3] These compounds can act on various fungal targets, including the inhibition of respiration or cell wall biosynthesis. The nitro group in the target molecule could also contribute to antifungal activity through mechanisms such as oxidative stress.
Other Potential Biological Activities
Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The specific substitution pattern of this compound warrants investigation into these areas as well.
Structure-Activity Relationship (SAR) Considerations
The following table outlines potential SAR insights for this compound based on general knowledge of related compound classes.
| Molecular Feature | Potential Impact on Bioactivity | Rationale |
| 2-Phenoxy Linkage | Crucial for binding to target enzymes. | The diaryl ether linkage is a common feature in many PPO-inhibiting herbicides and other bioactive molecules. |
| 3-Nitro Group | Modulates electronic properties and may be involved in redox cycling. | The strong electron-withdrawing nature can influence the overall conformation and binding affinity of the molecule. |
| 4-Chloro on Phenoxy Ring | Enhances lipophilicity and can influence metabolic stability. | Halogen atoms are frequently incorporated to improve pharmacokinetic properties. |
| 3,5-Dimethyl on Phenoxy Ring | Provides steric bulk which can affect target binding and selectivity. | The methyl groups can influence the dihedral angle between the two aromatic rings, which is often critical for activity. |
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The first step will be the unambiguous synthesis and full spectroscopic characterization of the title compound.
-
Broad Biological Screening: The compound should be screened against a wide range of biological targets, including panels of herbicidal, fungicidal, and cancer cell line assays.
-
Mechanism of Action Studies: Should significant bioactivity be identified, detailed mechanistic studies will be crucial to elucidate its mode of action.
-
Analogue Synthesis and SAR Studies: A focused library of analogues should be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential for biological activity. By leveraging the known properties of the phenoxypyridine and nitropyridine scaffolds, this guide provides a solid foundation for initiating research into this compound. Its predicted synthetic accessibility and the high probability of interesting biological properties make it a compelling target for both academic and industrial research in the fields of agrochemicals and pharmaceuticals.
References
- BenchChem. (2025). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
-
Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). PMC. [Link]
-
Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). PubMed. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). PMC. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
-
What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). chemwhat.com. [Link]
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). ResearchGate. [Link]
- Process for preparation of nitropyridine derivatives. (2010).
Sources
- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: Application Notes and Protocols
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of biological interactions make it a privileged structure in drug discovery. Among the vast array of functionalized pyridines, 2-aryloxy-3-aminopyridine derivatives serve as critical building blocks for the synthesis of a diverse range of complex heterocyclic systems, including potent kinase inhibitors and other targeted therapies. This application note provides a comprehensive guide to the synthesis of valuable pharmaceutical intermediates starting from 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. We will delve into the key synthetic transformations, provide detailed, field-proven protocols, and discuss the strategic considerations for the subsequent elaboration of these intermediates into advanced drug candidates. The primary focus will be on the reduction of the nitro group to form the versatile 3-aminopyridine intermediate, a gateway to a multitude of further chemical modifications.
Strategic Overview: From Starting Material to Key Intermediate
The synthetic journey from this compound to valuable pharmaceutical intermediates hinges on a pivotal transformation: the selective reduction of the 3-nitro group to a primary amine. This transformation unlocks the potential of the pyridine core, enabling a wide array of subsequent chemical reactions. The resulting 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a highly valuable intermediate due to the orthogonal reactivity of its functional groups: the nucleophilic amino group and the pyridine ring, which can be further functionalized.
Caption: Overall synthetic strategy from the starting nitropyridine to advanced pharmaceutical intermediates.
Synthesis of the Key Intermediate: 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine
The reduction of the nitro group in this compound to the corresponding amine is the cornerstone of this synthetic strategy. Several robust and scalable methods can be employed for this transformation. The choice of method often depends on factors such as substrate sensitivity, desired purity, and scale of the reaction. Below, we provide detailed protocols for two of the most reliable and widely used methods: catalytic hydrogenation and chemical reduction with iron in acidic media.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[1][2][3][4][5] The choice of catalyst and solvent can be critical for the success of the reaction. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a suitably sized hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. A common solvent to substrate ratio is 10-20 mL of solvent per gram of substrate.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst. The catalyst should be handled with care, preferably under a nitrogen atmosphere, as it can be pyrophoric.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Catalyst | 10% Pd/C | 5-10 mol% |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | 10-20 mL/g of substrate |
| Hydrogen Pressure | 1-4 atm | |
| Temperature | Room Temperature | |
| Reaction Time | 2-12 hours | Monitor by TLC/HPLC |
Method 2: Chemical Reduction with Iron (Fe) in Acidic Medium
Reduction of aromatic nitro compounds using iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method.[1][4][6][7][8] This method is particularly well-suited for large-scale synthesis.
Experimental Protocol: Fe/HCl Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: To this solution, add iron powder (3-5 eq) followed by the slow addition of concentrated hydrochloric acid (0.1-0.5 eq) or glacial acetic acid (1-2 eq). The addition of acid may cause an exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate to remove the ethanol. Dilute the residue with water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine.
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reducing Agent | Iron Powder | 3-5 equivalents |
| Acid | HCl or Acetic Acid | Catalytic to stoichiometric amounts |
| Solvent | Ethanol/Water mixture | |
| Temperature | Reflux | 80-100 °C |
| Reaction Time | 1-6 hours | Monitor by TLC/HPLC |
Application of the Key Intermediate in the Synthesis of Advanced Pharmaceutical Intermediates
The synthesized 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a versatile building block for the construction of more complex molecules, particularly those with potential therapeutic applications. The primary amino group can readily undergo a variety of chemical transformations.
Caption: Key functionalization pathways for the aminopyridine intermediate.
Synthesis of Amide Derivatives
Amide bond formation is one of the most common reactions in medicinal chemistry.[9][10][11] The amino group of our key intermediate can be acylated with various carboxylic acids or their derivatives to produce a library of amide compounds, which can be further evaluated as potential drug candidates.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF, or acetonitrile), add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Acylating Agent Addition: Slowly add the desired acyl chloride or carboxylic acid (1.1 eq) along with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) (1.1 eq each).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines
2-Aminopyridines are excellent precursors for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.[12][13]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This is a representative example of a cyclization reaction to form a fused heterocyclic system.
-
Condensation: In a sealed tube, combine 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (1.0 eq) and a suitable β-ketoester (e.g., ethyl acetoacetate) (1.2 eq) in a high-boiling solvent such as diphenyl ether.
-
Cyclization: Heat the mixture to a high temperature (e.g., 250 °C) for a specified period (e.g., 30 minutes).
-
Work-up and Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain the crude pyridopyrimidine derivative. Further purification can be achieved by recrystallization.
Conclusion
This application note has outlined a robust and versatile synthetic strategy for the preparation of valuable pharmaceutical intermediates from this compound. The key transformation, the reduction of the nitro group to a primary amine, has been detailed with two reliable and scalable protocols. The resulting 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine serves as a pivotal intermediate, enabling access to a diverse range of more complex molecules through well-established synthetic methodologies such as amide coupling and cyclization reactions. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
References
-
Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-77. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6535. [Link]
-
Li, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]
-
Jackson, A., & Williams, M. F. (1997). Heterocycles from 2-Aminopyridine and Derivatives of 3-Methylbenzofuran-2-carboxylic Acid. Sci-Hub. [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
Todd, M. H. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction - SnCl2. Wordpress. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Mantu, D., et al. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(18), 5946. [Link]
-
Radl, C. I., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4419-4426. [Link]
-
Niefiediev, O., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-6. [Link]
-
Moumbock, A. F. A. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. [Link]
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662-5. [Link]
-
F. F. Blicke. (1942). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Journal of the American Chemical Society, 64(2), 477-478. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
Kouakou, A., et al. (2019). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. ResearchGate. [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]
-
Tang, W., & Zhang, X. (2003). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Stanovkin, B. V., et al. (2000). Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. ResearchGate. [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
-
Pradhan, P. K., et al. (2007). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 37(6), 913-922. [Link]
-
Wang, Y., et al. (2014). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 38(11), 5488-5494. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Fe and HCl gives… [allen.in]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine in Modern Organic Synthesis
I. Introduction: Identifying a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures.[1][2] 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine has emerged as a highly valuable and versatile building block for this purpose. Its structure is deceptively simple, yet it contains a confluence of chemical features that render it a powerful tool for synthetic chemists. The molecule consists of a pyridine ring, an aromatic system prevalent in numerous FDA-approved drugs, functionalized with two key moieties: a diaryl ether linkage and a nitro group.[2]
The true synthetic potential of this compound lies in the orthogonal reactivity of its functional groups:
-
The Nitro Group: Positioned at the 3-position, this powerful electron-withdrawing group serves two purposes. Firstly, it activates the 2-position of the pyridine ring, facilitating its own synthesis via Nucleophilic Aromatic Substitution (SNAr). Secondly, and more importantly, it serves as a synthetic handle, readily reducible to a primary amine.[3][4] This transformation unlocks a vast array of subsequent chemical reactions.
-
The Diaryl Ether Core: This stable linkage provides a rigid scaffold, connecting the pyridine core to a substituted chlorophenyl ring. This substructure is common in bioactive molecules.
-
The Chloro Substituent: The chlorine atom on the terminal phenyl ring provides an additional site for modification, most notably through transition-metal-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and the scientific rationale behind its use as a strategic intermediate in the synthesis of higher-order chemical entities.
II. Synthesis of the Core Building Block
The most direct and common route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry.[5]
Mechanism Insight: The reaction proceeds via the addition of the 4-chloro-3,5-dimethylphenoxide nucleophile to the electron-deficient C2 position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro group is critical, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[6][7][8][9] The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, functionalized pyridine scaffolds are of paramount importance.[1] The compound 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a highly valuable intermediate, engineered for reactivity and versatility. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forging new bonds on aromatic rings.[2]
The pyridine core, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1][3] This electronic arrangement makes the C2 position, occupied by the 4-chloro-3,5-dimethylphenoxy group, an excellent electrophilic site for displacement. These application notes provide a comprehensive technical guide on the reactivity of this substrate with various nucleophiles, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Mechanism: The Addition-Elimination Pathway
The reactions of this compound with nucleophiles proceed via the SNAr mechanism, a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: Aromaticity is restored in the second step through the expulsion of the 4-chloro-3,5-dimethylphenoxide anion, a relatively stable leaving group, to yield the final substituted pyridine product.
The exceptional stability of the Meisenheimer complex is key to the facility of this reaction. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, providing significant resonance stabilization.[4]
Sources
Application Notes and Protocols for Suzuki Coupling with 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Introduction: Navigating the Challenges of a Complex Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3][4] The subject of this application note, 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, presents a unique and formidable challenge for this reaction. The molecule's architecture combines an electron-deficient 3-nitropyridine ring, a sterically encumbering 4-chloro-3,5-dimethylphenoxy substituent, and a relatively inert chloro leaving group. This confluence of features necessitates a carefully considered and optimized protocol to achieve successful cross-coupling.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling of this specific substrate. We will delve into the mechanistic underpinnings that inform our strategic choices for catalysts, ligands, bases, and solvents. The provided protocol is designed to be a robust starting point for achieving high-yield coupling with various boronic acids.
Mechanistic Considerations: A Rationale for a Tailored Approach
The canonical Suzuki coupling catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The specific nature of our substrate, this compound, directly impacts each of these steps, demanding a tailored catalytic system.
-
Oxidative Addition: The C-Cl bond of an aryl chloride is notoriously less reactive towards oxidative addition to a palladium(0) center compared to its bromide or iodide counterparts.[3][7] The electron-withdrawing nitro group on the pyridine ring does somewhat activate the C-Cl bond towards this step. However, the significant steric bulk imposed by the ortho-phenoxy group can hinder the approach of the palladium catalyst. To overcome this, a highly active and sterically demanding catalyst system is paramount.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The efficiency of transmetalation is heavily influenced by the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] For sterically hindered substrates, a strong base is often required to drive this step to completion.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The steric congestion around the palladium center, exacerbated by the bulky phenoxy group and the incoming aryl group from the boronic acid, can slow this step. The choice of ligand plays a crucial role in promoting this final, product-forming transformation.
Based on these considerations, our protocol will employ a state-of-the-art catalytic system designed to address the challenges of both electronic deactivation and steric hindrance.
Visualizing the Workflow: The Suzuki Coupling of a Challenging Substrate
Caption: A generalized workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization depending on the specific boronic acid used.
Materials and Reagents:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, sparged with argon or nitrogen)
-
Deionized water (sparged with argon or nitrogen)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (argon or nitrogen) supply with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution:
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to a Schlenk flask containing a magnetic stir bar.
-
Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv). The use of a pre-catalyst is also a viable option.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Workup and Purification:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: A Guide to Reagent Stoichiometry and Conditions
| Reagent | Role | Stoichiometry (equiv) | Molar Amount (for 1 mmol scale) |
| This compound | Electrophile | 1.0 | 1.0 mmol |
| Arylboronic Acid | Nucleophile | 1.5 | 1.5 mmol |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 | 0.02 mmol |
| SPhos | Ligand | 0.04 | 0.04 mmol |
| K₃PO₄ | Base | 3.0 | 3.0 mmol |
| 1,4-Dioxane/Water (10:1) | Solvent | - | 10 mL |
| Parameter | Value | Rationale |
| Temperature | 100 °C | To overcome the activation energy for the coupling of a less reactive aryl chloride. |
| Reaction Time | 12-24 h | Steric hindrance can lead to slower reaction rates. |
| Atmosphere | Inert (Ar or N₂) | To prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting and Scientific Insights
-
Low or No Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%. A higher temperature (e.g., refluxing toluene) might also be beneficial, though decomposition of the starting material or product should be monitored. Ensure that the reagents and solvents are scrupulously deoxygenated, as oxygen can poison the catalyst.[11]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring an inert atmosphere and using the recommended stoichiometry. Adding the boronic acid portion-wise can sometimes mitigate this issue.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing pathway, especially with electron-rich or sterically hindered boronic acids. Using a boronic acid pinacol ester can sometimes improve stability.[12]
-
Ligand Selection: While SPhos is an excellent starting point, other bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos could also be effective.[7][13] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands may offer superior activity.[7]
Conclusion
The Suzuki coupling of this compound is a challenging yet achievable transformation. By understanding the mechanistic hurdles posed by this sterically hindered and electronically complex substrate, a rational approach to protocol design can be implemented. The use of a highly active palladium catalyst system, featuring a bulky, electron-rich phosphine ligand like SPhos, in conjunction with a strong base and appropriate solvent system, provides a solid foundation for success. This application note serves as a comprehensive guide to empower researchers to confidently tackle this and similar demanding cross-coupling reactions, ultimately accelerating the discovery and development of novel chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
PMC. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
ResearchGate. Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates.. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Available at: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Identifying a Privileged Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the pyridine ring stands out as a "privileged scaffold," a molecular framework that is recurrent in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a cornerstone of medicinal chemistry.[2] Within this broad class of compounds, 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine emerges as a highly valuable, albeit specialized, chemical intermediate. While not a therapeutic agent in itself, its true potential is realized as a foundational building block for more complex, biologically active molecules, particularly in the realm of kinase inhibition.
This technical guide provides an in-depth exploration of the strategic applications of this compound. We will delve into its role as a precursor to a diverse library of potential kinase inhibitors, offering detailed, field-proven protocols for its synthesis and subsequent chemical transformations. The causality behind experimental choices will be elucidated, providing a robust framework for researchers to adapt these methodologies to their specific drug discovery programs. Although direct public-domain literature on this specific intermediate is sparse, its structural motifs are emblematic of those found in numerous patented kinase inhibitors. The protocols herein are therefore presented as a representative workflow, grounded in established chemical principles and the known reactivity of analogous systems.[1][3][4]
II. The Strategic Value of this compound
The utility of this intermediate is rooted in its distinct structural features:
-
The 3-Nitropyridine Core: The electron-withdrawing nitro group serves two critical functions. Firstly, it activates the pyridine ring for certain chemical transformations. Secondly, and more importantly, it is a versatile synthetic handle that can be readily reduced to a primary amine (3-aminopyridine).[5] This resulting amino group is a key pharmacophoric element and a prime site for further molecular elaboration.
-
The Diaryl Ether Linkage: The phenoxy-pyridine motif is a common feature in many kinase inhibitors, where it can occupy the ATP-binding site and form crucial interactions with the hinge region of the kinase.[4][6]
-
The Substituted Phenoxy Group: The 4-chloro-3,5-dimethyl substitution pattern on the phenoxy ring provides a specific steric and electronic profile. These substituents can be critical for achieving selectivity and potency against a particular kinase target by interacting with specific amino acid residues in the binding pocket. The chloro and methyl groups offer opportunities to fine-tune lipophilicity and metabolic stability.
The overarching strategy for utilizing this intermediate involves a two-stage process: first, the reduction of the nitro group, followed by the diversification of the resulting amine. This approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[2]
III. Synthesis and Purification of the Core Intermediate
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This foundational protocol ensures a reliable supply of the starting material for subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 2-chloro-3-nitropyridine and 4-chloro-3,5-dimethylphenol.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Chloro-3,5-dimethylphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine, 4-chloro-3,5-dimethylphenol, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.
IV. Key Transformations and Derivatization Strategies
The true value of this compound is unlocked through its conversion to the corresponding aminopyridine, which then serves as a versatile platform for diversification.
A. Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation being a clean and efficient option.
Protocol 2: Catalytic Hydrogenation to 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine, which can often be used in the next step without further purification.
B. Diversification of the 3-Aminopyridine Intermediate
The resulting 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a versatile intermediate for creating a library of potential kinase inhibitors. Key diversification strategies include amide bond formation and palladium-catalyzed cross-coupling reactions.
Experimental Workflow Diagram
Caption: Synthetic workflow for generating a kinase inhibitor library.
Protocol 3A: Amide Coupling
This protocol describes the formation of an amide bond between the 3-aminopyridine intermediate and a carboxylic acid.
Materials:
-
2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a dry reaction vial, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine in a minimum amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the desired amide.
Protocol 3B: Suzuki-Miyaura Cross-Coupling
This protocol requires prior conversion of the 3-aminopyridine to a 3-halopyridine (e.g., via a Sandmeyer reaction), which is beyond the scope of this document. The following is a general protocol for the Suzuki coupling of a hypothetical 3-bromo-2-(4-chloro-3,5-dimethylphenoxy)pyridine.
Materials:
-
3-Bromo-2-(4-chloro-3,5-dimethylphenoxy)pyridine (1.0 eq)
-
Boronic acid or boronate ester (Ar-B(OR)₂) (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
To a microwave vial or Schlenk tube, add the 3-bromo-2-(4-chloro-3,5-dimethylphenoxy)pyridine, boronic acid, and Pd(PPh₃)₄.
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the vessel and heat the reaction to 100-120 °C (conventional heating) or 150 °C (microwave irradiation) for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.
V. Data Presentation: Exemplary SAR Data
The following table represents hypothetical data from a primary screen of a small library of compounds derived from 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine against a target kinase (e.g., a receptor tyrosine kinase).
| Compound ID | R Group (from Amide Coupling) | IC₅₀ (nM) |
| A-1 | -C(O)CH₃ | >10,000 |
| A-2 | -C(O)Ph | 850 |
| A-3 | -C(O)-(4-fluorophenyl) | 250 |
| A-4 | -C(O)-(3-aminophenyl) | 75 |
| A-5 | -C(O)-cyclopropyl | 1,200 |
This illustrative data suggests that an aromatic amide is preferred over an aliphatic one and that substitutions on the phenyl ring can significantly impact potency.
VI. Concluding Remarks for the Medicinal Chemist
This compound is a strategically designed intermediate that provides an efficient entry point into a rich chemical space of potential therapeutic agents. Its true power lies in its capacity to be transformed into a versatile 3-aminopyridine scaffold, which can then be rapidly diversified to explore structure-activity relationships. The protocols outlined in this guide are robust and can be adapted for the synthesis of libraries of compounds targeting various enzyme families, particularly kinases. By understanding the underlying chemical principles and the strategic value of each component of this intermediate, drug discovery professionals can leverage this and similar building blocks to accelerate their research and development efforts.
VII. References
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Organic Syntheses. 3-aminopyridine. [Link]
-
Protheragen. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. [Link]
-
NIH National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
Google Patents. (1999). United States Patent 6,399,781.
-
NIH National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
PubMed. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
PubMed. (n.d.). 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for nitropyridine derivatization
An In-Depth Guide to the Experimental Derivatization of Nitropyridines for Chemical Synthesis and Drug Discovery
Abstract
Nitropyridine scaffolds are of paramount importance in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.[1] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, enabling a diverse array of chemical transformations.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for nitropyridine derivatization. We delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer practical insights to ensure experimental success. The protocols for Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions are detailed, supported by troubleshooting advice and safety protocols.
The Strategic Importance of the Nitropyridine Scaffold
The pyridine ring is a privileged structure in drug discovery. The introduction of a nitro group serves two primary strategic purposes:
-
Activation for Nucleophilic Attack: The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr).[2] This allows for the facile introduction of a wide variety of nucleophiles.
-
A Precursor to the Amino Group: The nitro group can be reliably reduced to a primary amine.[3] This resulting aminopyridine is a critical functional handle for subsequent derivatization through amide bond formation, sulfonylation, and other amine-related chemistries, vastly expanding the accessible chemical space.[4]
This dual reactivity makes nitropyridines highly valuable starting points for generating libraries of compounds for structure-activity relationship (SAR) studies.[4]
Core Derivatization Strategies
The derivatization of a nitropyridine core generally proceeds through one of three major pathways, each offering unique advantages for molecular elaboration.
Figure 2: General mechanism of SNAr on an activated nitropyridine.
Protocol: Amination of 2-Chloro-3-nitropyridine
This protocol describes a general procedure for the displacement of a chloride with a primary or secondary amine.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Desired amine (1.2 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-3-nitropyridine (1.0 eq) and the chosen solvent (e.g., ACN, 0.2 M).
-
Reagent Addition: Add the amine (1.2 eq) followed by the base (e.g., K₂CO₃, 2.0 eq). If using an amine hydrochloride salt, increase the base to 3.0 equivalents.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x) and brine (1x). [4] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Table 1: Representative Conditions for SNAr Reactions
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-nitropyridine | Morpholine | K₂CO₃ | DMF | 80 | 4 | >95 |
| 4-Ethoxy-3-nitropyridine [4] | Benzylamine | TEA | ACN | 80 (reflux) | 6 | ~90 |
| 2-Chloro-5-nitropyridine | Sodium Methoxide | - | MeOH | 25 | 2 | >98 |
Pathway 2: Reduction of the Nitro Group
The conversion of a nitropyridine to an aminopyridine is a fundamental and highly reliable transformation, opening the door to a vast array of subsequent derivatization chemistries. [5]
Causality of Reagent Choice
Multiple methods exist for nitro group reduction, with the choice depending on substrate compatibility and scale. [6]* Metal/Acid (e.g., Fe/NH₄Cl, SnCl₂/HCl): This is a classic, robust, and cost-effective method. Iron powder in the presence of a mild proton source like ammonium chloride is particularly common for its effectiveness and moderate conditions. [4]* Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is very clean, as the only byproduct is water. It is highly efficient but requires specialized equipment (e.g., a Parr hydrogenator) and careful handling of flammable hydrogen gas. [7]It may not be suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes).
Protocol: Reduction of 4-substituted-3-nitropyridine using Iron
This protocol details the reduction of a nitropyridine to its corresponding amine using iron powder.
Materials:
-
Substituted 3-nitropyridine (1.0 eq)
-
Iron powder (<10 micron, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 0.2 eq, catalytic)
-
Solvent: Ethanol (EtOH) / Water (typically 4:1 to 10:1 mixture)
-
Celite®
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 3-nitropyridine derivative (1.0 eq) in the ethanol/water solvent mixture.
-
Reagent Addition: Add ammonium chloride (0.2 eq) followed by iron powder (5.0 eq). The reaction is often exothermic.
-
Reaction Conditions: Heat the mixture to reflux (typically ~80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the (often yellow) nitro compound and the appearance of the amine product (which may stain on TLC with ninhydrin) indicates progress. The reaction is typically complete within 1-3 hours. [4]5. Work-up:
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with hot ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be basified with NaHCO₃ or NaOH and extracted with an organic solvent like DCM or EtOAc.
-
-
Purification: The crude amine is often of sufficient purity for the next step. If required, purification can be achieved by column chromatography or recrystallization.
Figure 3: A typical experimental workflow from a nitropyridine to an acylated derivative.
Pathway 3: Palladium-Catalyzed Cross-Coupling
For C-C bond formation, palladium-catalyzed reactions like the Suzuki-Miyaura [8][9]and Sonogashira [10][11]couplings are indispensable tools. These reactions typically require a halonitropyridine as a starting material.
Mechanistic Overview: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide. [8]The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base. [12]3. Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. [12]
Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-nitropyridine
This protocol provides a general method for coupling a bromo-nitropyridine with an arylboronic acid.
Materials:
-
2-Bromo-3-nitropyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane / Water or Toluene / Water (typically 4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Degassing: To a Schlenk flask, add the bromo-nitropyridine (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq). Add the solvent mixture. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Safety and Handling
Nitropyridines and their derivatives should be handled with care, as they are potentially toxic and can be skin and eye irritants. [13][14]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good choice). [15][16]* Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [16][17]* Handling: Avoid contact with skin and eyes. [13]In case of contact, wash the affected area immediately with copious amounts of water. [16]* Reagents: Many reagents used in these protocols are hazardous. For example, palladium catalysts are expensive and toxic, and solvents like dioxane have specific health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use. [15][17]* Storage: Store nitropyridines in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. [17]
Analysis and Characterization
The identity and purity of all synthesized derivatives must be confirmed through appropriate analytical techniques.
-
Chromatography: TLC is used for reaction monitoring, while flash column chromatography is the primary method for purification.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation of the final products.
-
Mass Spectrometry (MS): LC-MS is invaluable for reaction monitoring and confirming the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an exact mass for elemental composition confirmation.
-
-
Thermal Analysis: For solid-state characterization, techniques like Differential Scanning Calorimetry (DSC) can determine melting point and purity. [18]
References
- BenchChem Technical Support Team. (2025).
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
- Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Cleanchem Laboratories.
- Chemistry Stack Exchange. (2018).
- Thermo Fisher Scientific. (2009).
- Thermo Fisher Scientific. (2025).
- ECHEMI.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- Benchchem. (2025). Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide.
- Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
- MasterOrganicChemistry.com. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Sonogashira coupling.
- NROChemistry. Sonogashira Coupling.
- Wikipedia. Reduction of nitro compounds.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
in vitro assays involving 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
An In-Depth Guide to the In Vitro Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine as a Novel Kinase Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The molecular architecture of this compound, integrating a nitropyridine core—a privileged scaffold in medicinal chemistry—with a substituted chlorophenoxy moiety, suggests a strong potential for biological activity, particularly in the domain of signal transduction modulation. Nitropyridine derivatives have demonstrated a range of activities, including the inhibition of key cellular kinases[1]. This guide presents a structured, hypothesis-driven framework for characterizing the compound as a putative inhibitor of the MEK1/ERK signaling pathway, a critical cascade often dysregulated in human cancers. We provide detailed, field-proven protocols for assessing its biochemical potency, cellular target engagement, and functional impact on cell proliferation.
Background and Rationale: Targeting the MEK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in BRAF or Ras, is a key oncogenic driver in a multitude of cancers, including melanoma, colorectal, and non-small cell lung cancer.
MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that serve as a critical control point within this cascade. They are the only known kinases that phosphorylate and activate the downstream kinases ERK1 and ERK2. Due to this pivotal role, MEK1/2 are high-value therapeutic targets. The compound this compound possesses structural motifs consistent with ATP-competitive kinase inhibitors. The chlorophenoxy group can engage with hydrophobic regions of the ATP-binding pocket, while the nitropyridine core can form key hydrogen bond interactions. This guide outlines the necessary in vitro assays to validate this hypothesis.
Caption: The MEK/ERK signaling cascade and the hypothesized point of inhibition.
Experimental Workflow: A Triad of Validation
A robust characterization of a novel kinase inhibitor requires a tiered approach, moving from a direct biochemical interaction to cellular target validation and finally to a functional cellular outcome. This triad of assays ensures that the observed effects are due to on-target activity.
Sources
Application Notes and Protocols: Elucidating the Mechanism of Action of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to a Novel Compound Class
The 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine scaffold represents a promising, yet largely uncharacterized, chemical entity in modern medicinal chemistry. While direct studies on this specific derivative series are emerging, its structural motifs bear a resemblance to known hinge-binding kinase inhibitors. Specifically, the diaryl ether linkage is a common feature in inhibitors of the RAF kinase family, critical regulators of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway, when aberrantly activated, is a major driver of cellular proliferation and survival in numerous human cancers.[2][3]
This guide, therefore, puts forth a structured, hypothesis-driven framework for the comprehensive investigation of the mechanism of action (MoA) of these derivatives. We will operate under the primary hypothesis that this compound derivatives function as inhibitors of the RAF-MEK-ERK signaling pathway. The following protocols are designed to rigorously test this hypothesis, from initial target engagement and enzymatic inhibition to the downstream cellular consequences. This document serves as a practical guide for researchers aiming to characterize this novel compound class and validate its therapeutic potential.
Part 1: Foundational In Vitro Characterization
The initial phase of MoA studies is to ascertain whether the compounds directly interact with and inhibit the activity of the putative kinase targets in a cell-free system.
In Vitro Kinase Inhibition Assay
Rationale: This is the foundational experiment to determine if the derivatives directly inhibit RAF kinase activity. We will assess the inhibitory potential against the most relevant RAF isoforms, BRAF (both wild-type and the common V600E mutant) and CRAF. A broad-spectrum kinase panel is also recommended for later-stage studies to determine selectivity.
Protocol:
-
Reagents and Materials:
-
Recombinant human BRAF, BRAFV600E, and CRAF enzymes.
-
Biotinylated MEK1 substrate.
-
ATP.
-
Test compounds (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
HTRF® Kinase Assay reagents or equivalent ADP-Glo™ Kinase Assay system.
-
Microplates (384-well, low volume).
-
-
Procedure (Example using ADP-Glo™):
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer. A typical starting concentration range is 100 µM down to 1 nM.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and the MEK1 substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Expected Outcome: A potent compound will exhibit a low nanomolar to micromolar IC₅₀ value against one or more RAF isoforms. This provides the first piece of direct evidence for target inhibition.
Cellular Thermal Shift Assay (CETSA®)
Rationale: While an in vitro assay confirms enzymatic inhibition, it does not prove that the compound engages the target protein within the complex environment of a living cell. CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 for BRAFV600E).
-
Complete cell culture medium.
-
Test compound and DMSO.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating blocks.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody against the target protein (e.g., anti-BRAF).
-
-
Procedure:
-
Culture A375 cells to ~80% confluency.
-
Treat the cells with the test compound at a high concentration (e.g., 10-20x the expected IC₅₀) or with DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Lyse the cells to obtain a clarified supernatant containing soluble proteins.
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured protein.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble protein versus temperature for both the compound-treated and DMSO-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of the target protein.
-
Part 2: Cellular Pathway Analysis
Following confirmation of direct target engagement, the next critical step is to demonstrate that this interaction translates into the inhibition of the downstream signaling pathway within a cellular context.
Western Blot Analysis of MAPK Pathway Phosphorylation
Rationale: RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2.[1] An effective RAF inhibitor should decrease the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., A375 for BRAFV600E-driven signaling or a RAS-mutant line like HCT116 for CRAF-dependent signaling).
-
Test compounds.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-BRAF, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the test compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2-4 hours). Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Observe a dose-dependent decrease in the p-MEK/total MEK and p-ERK/total ERK ratios in compound-treated cells compared to the control. The levels of total proteins and the loading control should remain unchanged.
-
Visualization of the Targeted Signaling Pathway:
Caption: Proposed inhibition of the RAF-MEK-ERK signaling pathway.
Part 3: Phenotypic and Functional Assays
The final step is to correlate target inhibition and pathway modulation with a functional cellular outcome, such as the inhibition of cancer cell growth.
Cell Viability/Proliferation Assay
Rationale: To determine the functional consequence of inhibiting the RAF-MEK-ERK pathway, we will measure the effect of the compounds on the viability and proliferation of cancer cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (as used in the Western blot).
-
Complete cell culture medium.
-
Test compounds.
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay or equivalent MTS/XTT assay.
-
-
Procedure (Example using CellTiter-Glo®):
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO control.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO control.
-
Plot percent viability versus log[compound concentration] and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization:
Caption: A stepwise workflow for MoA elucidation.
Data Presentation Summary
For clear interpretation and comparison of results, all quantitative data should be summarized in a structured table.
| Compound ID | BRAF IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | CRAF IC₅₀ (nM) | A375 p-ERK IC₅₀ (nM) | A375 GI₅₀ (nM) |
| Derivative-01 | Value | Value | Value | Value | Value |
| Derivative-02 | Value | Value | Value | Value | Value |
| Control Inhibitor | Value | Value | Value | Value | Value |
Conclusion and Future Directions
The successful execution of these protocols will provide a robust and multi-faceted understanding of the mechanism of action for this compound derivatives. Positive results—demonstrating direct RAF inhibition, target engagement in cells, downstream pathway suppression, and cancer cell growth inhibition—would strongly support the initial hypothesis.
Subsequent studies should focus on broader kinase selectivity profiling to assess off-target effects, evaluation in different genetic contexts (e.g., RAS-mutant vs. RAF-mutant cell lines), and in vivo xenograft models to establish preclinical efficacy. This systematic approach ensures a thorough and scientifically rigorous characterization, paving the way for potential clinical development.
References
-
Mechanisms of RAF inhibitors action. ResearchGate. Available at: [Link]
-
Mechanism and inhibition of BRAF kinase. PubMed Central (PMC), NIH. Available at: [Link]
-
Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. NIH. Available at: [Link]
-
Raf-1 kinase inhibitor protein: structure, function, regulation of cell signaling, and pivotal role in apoptosis. PubMed. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will delve into the mechanistic underpinnings of the reaction to provide actionable, field-proven insights for improving yield and purity.
The synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. It involves the displacement of a chloride leaving group from the electron-deficient 2-chloro-3-nitropyridine ring by the nucleophilic 4-chloro-3,5-dimethylphenoxide. The success of this reaction hinges on the careful control of several key parameters, which we will explore in detail.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for identifying and resolving them.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A low yield is the most common issue and can stem from multiple factors. A systematic approach is essential for diagnosis.
-
Cause 1: Incomplete Deprotonation of the Phenol. The reacting species is the phenoxide anion, not the neutral phenol. Incomplete deprotonation results in a lower concentration of the active nucleophile, slowing the reaction and leaving starting material unreacted.
-
Solution: Ensure you are using a sufficiently strong base and that it is anhydrous. Potassium carbonate (K2CO3) is common, but if yields are low, consider a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the equilibrium entirely to the active phenoxide. Always use at least 1.1 to 1.5 equivalents of base relative to the phenol.
-
-
Cause 2: Presence of Water. Moisture can be highly detrimental. Water can hydrolyze the starting material, 2-chloro-3-nitropyridine, to form 2-hydroxy-3-nitropyridine, a common impurity that is unreactive under these conditions. It can also consume strong bases like NaH.
-
Solution: Use anhydrous solvents (e.g., sealed DMF, DMSO) and dry your glassware thoroughly. If using K2CO3, consider drying it in an oven before use. Ensure the 4-chloro-3,5-dimethylphenol starting material is also dry.
-
-
Cause 3: Suboptimal Reaction Temperature. The SNAr reaction has an activation energy barrier that must be overcome.[1] If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a standard timeframe.
-
Solution: Gradually increase the reaction temperature. A good starting point is 80 °C. If conversion remains low after several hours (as monitored by TLC or LC-MS), try increasing the temperature in 10-15 °C increments, up to around 120 °C. Be aware that excessively high temperatures (>130 °C) can lead to decomposition of the starting material or product, especially in solvents like DMF.
-
-
Cause 4: Poor Quality Starting Materials. Impurities in either 2-chloro-3-nitropyridine or 4-chloro-3,5-dimethylphenol can inhibit the reaction or generate a complex mixture of side products that complicates purification and lowers the isolated yield.
-
Solution: Verify the purity of your starting materials by NMR or melting point analysis. If necessary, purify them by recrystallization or chromatography before starting the synthesis.
-
Q2: I'm observing a significant side product, which complicates purification. How can I identify and minimize it?
Side product formation is typically due to competing reaction pathways.
-
Primary Suspect: 2-hydroxy-3-nitropyridine. As mentioned above, this is formed by the hydrolysis of 2-chloro-3-nitropyridine. It will appear as a more polar spot on a TLC plate compared to the starting material.
-
Mitigation: The most effective solution is rigorous exclusion of water from the reaction system. Use anhydrous solvents and reagents.
-
-
Secondary Suspect: Impurities from Starting Materials. If your 4-chloro-3,5-dimethylphenol is impure, you may be forming other diaryl ether products.
-
Mitigation: Characterize the side product by LC-MS to confirm its mass. If it corresponds to the reaction with a known impurity, the solution is to purify the starting phenol.
-
-
Process-Related Impurity: Dimerization or Decomposition. At very high temperatures, pyridine derivatives can undergo complex decomposition pathways.
-
Mitigation: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Q3: The reaction does not seem to proceed to completion, even after extended reaction times. What should I investigate?
Stalled reactions are often a result of an issue with one of the core reaction components.
-
Verify Base Activity: The base is the most likely culprit. If you are using a solid base like K2CO3, ensure it is finely powdered to maximize surface area. If using NaH, ensure it has not been passivated by atmospheric moisture (it should be a gray, free-flowing powder).
-
Check Nucleophile Integrity: The phenol could be degraded or impure. Run a quick purity check (TLC, melting point).
-
Solvent Issues: Ensure the solvent is appropriate and dry. Polar aprotic solvents like DMF, DMSO, or NMP are essential for this reaction as they promote the formation of a highly reactive, poorly-solvated phenoxide anion.[2]
-
Re-evaluate Stoichiometry: Double-check your calculations. An insufficient amount of the nucleophile or base will prevent the reaction from reaching completion. A slight excess (1.1 eq) of the phenol nucleophile is often beneficial.
Troubleshooting Workflow
Here is a logical flow diagram to guide your troubleshooting process.
Caption: A workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Can you explain the reaction mechanism for this synthesis?
Absolutely. This reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism . This pathway is characteristic of electron-poor aromatic rings bearing a good leaving group.[3]
-
Step 1 (Addition - Rate-Determining): The highly nucleophilic 4-chloro-3,5-dimethylphenoxide anion attacks the carbon atom bonded to the chlorine on the 2-chloro-3-nitropyridine ring. This carbon is highly electrophilic due to the inductive and resonance effects of the ring nitrogen and the adjacent nitro group. This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][4]
-
Step 2 (Elimination - Fast): The aromaticity is restored by the expulsion of the chloride leaving group. This step is rapid as it reforms the stable aromatic system.
The nitro group plays a critical role by stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining first step.[4]
Caption: The SNAr mechanism for the synthesis.
Q2: How do I choose the optimal base for this synthesis?
The base's role is solely to deprotonate the phenol. The choice depends on the desired reactivity and the stringency of anhydrous conditions you can maintain.
| Base | pKa of Conj. Acid | Strength | Pros | Cons |
| Sodium Hydride (NaH) | ~35 | Very Strong | Irreversible deprotonation, drives reaction forward. | Highly water-sensitive, requires strictly anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate | Easy to handle, less moisture-sensitive than NaH. | Reaction is an equilibrium, may not go to completion. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Moderate | Higher solubility in organic solvents, often gives better yields. | More expensive than K₂CO₃. |
| Potassium Hydroxide (KOH) | 15.7 | Strong | Inexpensive and strong. | Introduces water, can promote hydrolysis side reaction. |
Recommendation: Start with finely powdered, anhydrous K₂CO₃. If yields are unsatisfactory, moving to NaH in anhydrous DMF is the most robust method for ensuring complete and rapid phenoxide formation.
Q3: Which solvent is most suitable and why?
Polar aprotic solvents are required. They are polar enough to dissolve the ionic intermediates but do not form strong hydrogen bonds with the anionic nucleophile, leaving it more reactive.
-
Dimethylformamide (DMF): An excellent, all-purpose choice. Promotes high reaction rates.
-
Dimethyl Sulfoxide (DMSO): Also an excellent choice, slightly more polar than DMF. Can accelerate reactions even further.
-
N-Methyl-2-pyrrolidone (NMP): A good alternative with a higher boiling point, useful if higher temperatures are needed.
-
Acetonitrile (ACN): Less polar than the others and may result in slower reaction rates, but can be easier to remove during work-up.
Recommendation: Anhydrous DMF is the standard and most reliable solvent for this transformation.
Protocols & Data
Protocol 1: Optimized Synthesis Procedure
This protocol is a robust starting point. Further optimization may be required based on your specific observations.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3,5-dimethylphenol (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of phenol).
-
Base Addition: Begin stirring the solution under a positive pressure of nitrogen. Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Note: Hydrogen gas is evolved. Ensure adequate ventilation.
-
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution or fine suspension of the sodium phenoxide should form.
-
Addition of Electrophile: Add 2-chloro-3-nitropyridine (1.1 eq) to the flask. This can be done as a solid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 85 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete in 4-8 hours. Look for the consumption of the 2-chloro-3-nitropyridine.
-
Work-up: Once complete, cool the reaction to room temperature. Cautiously quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, then with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Product Purification
The crude product is often a yellow to brown solid or oil.
-
Recrystallization: If the crude product is solid, recrystallization is the preferred method. A solvent system like ethanol/water or isopropanol can be effective. Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography is necessary. A gradient of ethyl acetate in hexanes is typically effective for separating the product from less polar starting materials and non-polar impurities.
References
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives (WO2010089773A2).
-
Wrobel, K., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine (CN109456257B).
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine (CN102040554A).
-
PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]
-
Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health. Retrieved from [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol (CN111440051A).
-
ScienceDirect. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Cu-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Institutes of Health. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Introduction
Welcome to the technical support guide for the purification of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This molecule is a key intermediate in various synthetic pathways within pharmaceutical and agrochemical research. Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the integrity of final products. The synthesis of this ether through nucleophilic aromatic substitution can often result in a crude product containing unreacted starting materials, such as 4-chloro-3,5-dimethylphenol and 2-chloro-3-nitropyridine, as well as potential side-products arising from undesired reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with purifying this specific molecule. Our goal is to equip you with the scientific rationale and practical steps needed to obtain a highly pure product efficiently and safely.
Section 1: Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification process in a question-and-answer format. The causality behind each recommendation is explained to build a deeper understanding of the purification principles at play.
Recrystallization Issues
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid upon cooling. This typically happens for one of two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated to a degree that precipitation occurs too rapidly for a crystal lattice to form.
-
Causality & Solution: The solute-solvent interaction is too strong, or the cooling is too rapid. To resolve this, you can:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight). Slow cooling is crucial for the ordered arrangement of molecules into a crystal lattice.[1]
-
Consider a different solvent or solvent system. A solvent with a lower boiling point may be necessary. A mixed-solvent system can also be effective; for instance, dissolve the compound in a "good" solvent (like ethyl acetate or acetone) and then slowly add a "poor" solvent (like hexanes) until the solution becomes slightly cloudy (the cloud point), then gently warm until clear before allowing to cool slowly.[2]
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: Crystal formation requires nucleation, the initial step where molecules begin to aggregate. If no crystals form, it's likely that either the solution is not sufficiently saturated or nucleation has not been initiated.[1]
-
Causality & Solution:
-
Induce Crystallization: The simplest method is to scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Increase Concentration: It's possible you've used too much solvent.[1] You can carefully evaporate some of the solvent using a gentle stream of nitrogen or by gentle heating, then attempt to cool and crystallize again. Be cautious not to evaporate too much, which could cause the product to precipitate out with impurities.
-
Q3: My final product is still yellow/brown after recrystallization. How can I remove colored impurities?
A: Persistent color often indicates the presence of highly conjugated, non-polar impurities or residual reaction byproducts that co-crystallize with your product.
-
Causality & Solution: These impurities have similar solubility profiles to your target compound. A common and effective method to remove them is to use activated carbon (charcoal).
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the carbon and then re-heating.
-
Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.
-
Perform a hot gravity filtration to remove the carbon. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is highly recommended.
-
Allow the now colorless filtrate to cool and crystallize as usual.
-
Column Chromatography Issues
Q1: My compound is streaking down the silica column, leading to broad peaks and poor separation. What's causing this?
A: Peak tailing or streaking for pyridine derivatives on silica gel is a classic problem. The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, sometimes irreversible, interaction disrupts the normal elution process.
-
Causality & Solution: The issue stems from the acid-base interaction between your basic compound and the acidic stationary phase. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1% by volume).[4] The modifier will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reversed-phase column (like C18) if your compound has sufficient non-polar character.[5]
-
Q2: I'm struggling to separate my product from a closely-running impurity on TLC and on the column. How can I improve the resolution?
A: Poor separation (low resolution) means the solvent system is not effectively differentiating between your compound and the impurity based on their polarity.
-
Causality & Solution: The relative affinities of your compounds for the stationary and mobile phases are too similar. To improve separation:
-
Optimize the Eluent: The key is to find a solvent system with the right "strength." If both spots are running too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If they are too low, increase the polarity. Test a range of solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Improve Column Technique: Use a finer mesh silica gel, pack a longer and narrower column, and ensure you load the sample in a very concentrated band at the top of the column.[6] A dry loading technique, where the crude product is adsorbed onto a small amount of silica before being added to the column, often yields better results than direct liquid loading.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: The most common impurities are typically the starting materials from the nucleophilic aromatic substitution reaction:
-
Unreacted 4-chloro-3,5-dimethylphenol: This is a weakly acidic impurity.
-
Unreacted 2-chloro-3-nitropyridine: This is a neutral/weakly basic impurity.
-
Byproducts: Depending on the reaction conditions, side products such as dipyridine impurities or regioisomers could be present.[7] Inorganic salts from the base used in the reaction (e.g., sodium or potassium carbonate) are also common and are usually removed during an initial aqueous workup.
Q2: Which purification method is better for my compound: recrystallization or column chromatography?
A: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective and efficient if your crude product is already relatively pure (>90%) and the impurities have significantly different solubilities than your product. It is often faster and uses less solvent than chromatography for large-scale purifications.
-
Column Chromatography is more suitable when you have multiple impurities, or when the impurities have very similar properties to your product. It offers much greater separating power but is more time-consuming and labor-intensive.[5] A common strategy is to perform a rapid column chromatography to remove the bulk of the impurities, followed by a final recrystallization of the pooled fractions to obtain a highly pure, crystalline product. The workflow diagram below can help guide your decision.
Q3: How can I effectively monitor the purification process?
A: Thin Layer Chromatography (TLC) is the most indispensable tool. Use it to:
-
Assess the complexity of your crude mixture.
-
Select an appropriate solvent system for column chromatography.[4]
-
Monitor the fractions as they elute from the column to identify which ones contain your pure product.
-
Check the purity of your product after recrystallization by comparing it to a spot of the crude material.
Q4: What safety precautions are necessary when handling this compound?
A: While specific data for this exact molecule is limited, related nitropyridine and chlorinated aromatic compounds are often hazardous.[8][9][10] Therefore, you should assume the compound is harmful and an irritant.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good starting point), and safety glasses or goggles.[11]
-
Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood.[11]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with your institution's hazardous waste protocols.
Section 3: Visualizations & Data
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for failed crystallization.
Data Table
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | 69 | 0.1 | Non-polar. Good "poor" solvent for mixed-solvent systems. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Medium polarity. Often a good starting point for chromatography. |
| Dichloromethane (DCM) | 40 | 3.1 | Good solvent for many organics, but volatile. |
| Acetone | 56 | 5.1 | Polar, good "good" solvent for recrystallization. |
| Ethanol (EtOH) | 78 | 4.3 | Polar, protic. Often a good recrystallization solvent. |
| Methanol (MeOH) | 65 | 5.1 | Very polar. Can be too strong an eluent for silica gel. |
| Triethylamine (Et₃N) | 89 | 1.9 | Basic additive for chromatography to prevent peak tailing. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the use of a single solvent system.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. For this compound, start with mixtures of ethyl acetate in hexanes (e.g., 10-30% EtOAc in hexanes). Add 0.5% triethylamine to the solvent mixture to prevent tailing.[4]
-
Column Packing: Pack a glass chromatography column with silica gel (slurry packing with the non-polar solvent is recommended). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply pressure (using compressed air or nitrogen) to achieve a steady flow rate.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be used directly or further purified by recrystallization if needed.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 8. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Welcome to the technical support guide for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted 2-chloro-3-nitropyridine. What's going wrong?
Answer:
Low conversion is a frequent issue in SNAr reactions and typically points to three primary causes: insufficient activation of the nucleophile, suboptimal reaction conditions, or reagent impurity.
-
Causality & Mechanism: The reaction proceeds via the formation of a phenoxide from 4-chloro-3,5-dimethylphenol, which then acts as the nucleophile. This deprotonation is base-mediated. If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be too low to drive the reaction to completion. Furthermore, SNAr reactions are sensitive to temperature; insufficient thermal energy can lead to a slow reaction rate. Finally, the presence of moisture can consume the base and hydrolyze the starting material (see Question 3).
-
Troubleshooting Protocol:
-
Base Selection & Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is more effective due to its higher solubility and the "cesium effect," which promotes faster reactions. For a more robust system, sodium hydride (NaH) can be used to irreversibly deprotonate the phenol, but requires strictly anhydrous conditions.
-
Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 120 °C in DMF) and monitor the progress by TLC or HPLC. The electron-withdrawing nitro group sufficiently activates the pyridine ring, but adequate thermal energy is necessary to overcome the activation barrier.[1][2][3]
-
Reagent Purity: Ensure the 4-chloro-3,5-dimethylphenol is dry and pure. Use freshly opened, anhydrous solvents.
-
-
Preventative Measures: Before starting the reaction, dry all glassware in an oven and allow it to cool under an inert atmosphere (N₂ or Ar). Use solvents from a solvent purification system or from a freshly opened bottle.
Question 2: The reaction mixture turns dark brown or black, resulting in a tarry, intractable residue upon workup. What causes this decomposition?
Answer:
The formation of dark, polymeric material is indicative of decomposition, likely of the electron-deficient 2-chloro-3-nitropyridine starting material.
-
Causality & Mechanism: Heteroaromatic nitro compounds can be unstable under strongly basic conditions and high temperatures. The combination of a strong base and high heat can lead to undesired side reactions, including polymerization or decomposition pathways. The steric hindrance from the two methyl groups on the phenol might slow down the desired SNAr reaction, prolonging the exposure of the sensitive nitropyridine to harsh conditions.
-
Troubleshooting Protocol:
-
Use a Milder Base: Switch from a strong base like NaH to a milder, heterogeneous base like K₂CO₃ or Cs₂CO₃. This often provides sufficient reactivity while minimizing decomposition.
-
Control Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate (as determined in Question 1). A slow, clean reaction is preferable to a fast, messy one.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to prevent oxidative side reactions which can also contribute to color formation.
-
-
Data-Driven Decision Making: Base Selection
Base Strength (pKa of Conj. Acid) Common Solvents Key Considerations NaH ~36 DMF, THF Pros: Irreversible deprotonation, drives reaction forward. Cons: Highly reactive, requires strict anhydrous conditions, can cause decomposition. Cs₂CO₃ ~10.3 DMF, DMSO, Acetonitrile Pros: High solubility, promotes faster SNAr, less harsh than NaH. Cons: More expensive. | K₂CO₃ | ~10.3 | DMF, DMSO, Acetone | Pros: Cost-effective, common choice. Cons: Lower solubility can lead to slower reaction rates compared to Cs₂CO₃. |
Question 3: My final product is contaminated with 2-hydroxy-3-nitropyridine. How is this forming and how can I prevent it?
Answer:
The presence of 2-hydroxy-3-nitropyridine is a classic sign of a competitive hydrolysis side reaction.
-
Causality & Mechanism: 2-Chloro-3-nitropyridine is highly activated towards nucleophilic substitution.[1][3] If water is present in the reaction mixture (from wet solvent, reagents, or atmospheric moisture), hydroxide ions (formed from the reaction of water with the base) can act as a competing nucleophile, attacking the C2 position of the pyridine ring to displace the chloride and form the corresponding hydroxypyridine. This side reaction is often irreversible and consumes your starting material.
-
Workflow for Minimizing Hydrolysis:
Caption: Experimental workflow to ensure anhydrous conditions.
-
Troubleshooting Protocol:
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents passed through a purification system. Polar aprotic solvents like DMF and DMSO are hygroscopic and should be handled with care.
-
Dry Reagents: Ensure your base (e.g., K₂CO₃) is dry. If necessary, it can be dried in an oven before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup and duration.
-
Question 4: I've isolated a byproduct with the same mass as my product but a different NMR spectrum. Could this be an isomer?
Answer:
Yes, it is plausible you have formed an isomer via a Smiles rearrangement , a known intramolecular SNAr reaction.[4][5]
-
Causality & Mechanism: A Smiles rearrangement can occur if there is a nucleophilic group on the phenoxy ring that can attack the pyridine ring intramolecularly. In this specific case, while the starting phenol lacks a pre-existing internal nucleophile, a variant could be envisioned under certain conditions, though it's less common for this specific substrate. A more likely scenario for isomerization, though not a Smiles rearrangement, could involve migration of the entire phenoxy group if a plausible intermediate allows for it, or if an impurity in the starting phenol (e.g., an isomer of 4-chloro-3,5-dimethylphenol) is present.
However, for the sake of academic rigor, a hypothetical Smiles rearrangement in a related system would proceed as follows: The initial product forms, and if a nucleophilic group (Y-H) were ortho to the ether linkage, it could attack the pyridine ring.
Caption: Generalized pathway of a Smiles Rearrangement.
-
Troubleshooting Protocol:
-
Structural Characterization: Use 2D NMR techniques (COSY, HMBC, NOESY) to unequivocally determine the structure of the byproduct and confirm if it is an isomer.
-
Check Starting Material Purity: Analyze the 4-chloro-3,5-dimethylphenol starting material by GC-MS or NMR to check for isomeric impurities.
-
Modify Reaction Conditions: Smiles rearrangements are often influenced by the base and solvent.[6] Running the reaction at a lower temperature or with a weaker base may suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the primary synthesis reaction?
The synthesis of this compound is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds via an addition-elimination pathway.[2]
Caption: Mechanism of the SNAr reaction.
-
Step 1 (Addition): The phenoxide ion, generated by the base, attacks the electron-deficient carbon atom at the C2 position of the 2-chloro-3-nitropyridine ring. This carbon is bonded to the chloride leaving group. This attack is the rate-determining step and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2] The negative charge is delocalized and stabilized by the electron-withdrawing nitro group and the pyridine nitrogen.
-
Step 2 (Elimination): The aromaticity of the pyridine ring is restored by the rapid elimination of the chloride ion, yielding the final ether product.
Q2: Can the product decompose during acidic workup?
Yes, acidic workup can be problematic. The product is an aryl ether, and ether linkages can be cleaved under strong acidic conditions, especially with heating.[7][8][9]
-
Mechanism of Cleavage: The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻ if HBr or HI are used). While HCl is less reactive, cleavage is still possible under forcing conditions.[8] Given the electronic nature of the pyridine ring, the C-O bond is susceptible to cleavage.
-
Recommended Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly pouring it into a beaker of cold water or a saturated ammonium chloride (NH₄Cl) solution (a mild acid).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This avoids strong acids entirely.
-
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
TLC Protocol:
-
System Selection: Use a solvent system that gives good separation between your starting materials and the product. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Spotting: On a TLC plate, spot the 2-chloro-3-nitropyridine starting material, the 4-chloro-3,5-dimethylphenol starting material, and a co-spot of both. In a separate lane, spot a small aliquot of your reaction mixture.
-
Analysis: The product, being more nonpolar than the phenol but likely more polar than the chloronitropyridine, should have a distinct Rf value. The reaction is complete when the spot corresponding to the limiting reagent (usually the chloronitropyridine) has disappeared.
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the percentage conversion over time.
References
-
PubChem. 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Grokipedia. Smiles rearrangement. [Link]
-
PubMed. Smiles rearrangement as a tool for the preparation of dihydrodipyridopyrazines. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Smiles Rearrangement in Synthetic Chemistry. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smiles rearrangement as a tool for the preparation of dihydrodipyridopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Solubility of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a compound representative of many poorly soluble molecules in drug discovery pipelines. As Senior Application Scientists, we understand that inaccurate compound concentrations due to poor solubility can lead to misleading data, including underestimated potency, inaccurate structure-activity relationships (SAR), and poor reproducibility.[1][2]
This guide moves beyond simple protocols to explain the underlying principles of solubility and provides a logical, field-tested framework for diagnosing and solving these critical experimental issues.
Part 1: Foundational Knowledge - Understanding the Solubility Challenge
Q1: Why is this compound expected to have low aqueous solubility?
Answer: The solubility of a compound is dictated by its molecular structure and its ability to interact favorably with the solvent. The structure of this compound contains several features that contribute to its hydrophobicity (lipophilicity), leading to poor solubility in aqueous buffers.
-
Aromatic Rings: The presence of two aromatic rings (a phenyl and a pyridine ring) creates large, non-polar surfaces that are energetically unfavorable to solvate with polar water molecules.
-
Substituents: The chloro (-Cl) and dimethyl (-CH₃) groups on the phenoxy ring further increase the lipophilicity of the molecule.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be significant. Strong intermolecular packing makes it harder for solvent molecules to surround and dissolve individual molecules.[3]
While the nitro group (-NO₂) and the pyridine nitrogen add some polarity, their contribution is insufficient to overcome the hydrophobic character of the rest of the molecule. This imbalance makes the compound "greasy" and prone to precipitation in aqueous environments.
Q2: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference and why does it matter for my assay?
Answer: Understanding the distinction between kinetic and thermodynamic solubility is crucial for troubleshooting because it relates directly to how you prepare and use your compound solutions.
-
Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved when a high-concentration stock solution (typically in DMSO) is quickly diluted into an aqueous buffer.[4] It represents a supersaturated, but temporarily clear, solution. The point at which the compound begins to precipitate under these rapid conditions is its kinetic solubility limit. This is most relevant for high-throughput screening (HTS) and initial assay setup where solutions are prepared and used quickly.[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent after a long incubation period (hours to days), where the dissolved solute is in equilibrium with the undissolved solid material.[5] This value is always less than or equal to the kinetic solubility. It is the most relevant measure for understanding the true solubility limit and is critical for lead optimization and formulation development.
The key takeaway: If your final assay concentration is above the compound's thermodynamic solubility, your compound may be slowly precipitating out of solution over the course of your experiment, even if it looked clear initially. This leads to a decreasing effective concentration over time and highly variable results.
Part 2: Initial Troubleshooting for Common Precipitation Issues
Q3: What is the best solvent for preparing a high-concentration stock solution of this compound?
Answer: For most poorly soluble, non-polar compounds in discovery research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][7][8] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[8]
Best Practices for Stock Solutions:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (it readily absorbs water from the air). Water uptake can significantly decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation within the stock tube itself, especially after freeze-thaw cycles.[9] Always use high-purity, anhydrous DMSO and aliquot it into smaller, single-use volumes.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote compound precipitation.[9] It is recommended to prepare a master stock and then create smaller "working" aliquots that are only thawed once or twice.
-
Confirm Dissolution: After adding DMSO, ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can help, but always visually inspect for any remaining solid material before use.[6]
Q4: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do?
Answer: This is the most common solubility issue encountered in the lab. You have experienced a solvent shift-induced precipitation . The compound was stable in the high-concentration organic DMSO stock, but when "shifted" into a predominantly aqueous environment, the new solvent could no longer support its solubility, causing it to crash out.
Follow this troubleshooting workflow to address the issue:
Caption: A troubleshooting flowchart for addressing compound precipitation.
Causality behind the steps:
-
Lowering Final DMSO: High concentrations of DMSO (>1%) can be directly toxic to cells or interfere with enzyme activity.[10][11][12] The goal is always to use the minimum amount necessary.
-
Serial Dilution: A large, single dilution creates a transient, highly concentrated aqueous zone around the droplet of DMSO stock, promoting rapid precipitation. A stepwise dilution allows for more gradual equilibration and can be aided by proteins (like BSA or serum) in the intermediate buffer that help chaperone the compound into solution.[2][5]
Part 3: Advanced Solubilization Strategies
If basic troubleshooting fails, or if the required DMSO concentration is incompatible with your assay, you may need to employ more advanced formulation strategies.
Q5: How can I use cyclodextrins to improve solubility?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility and stability.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[17]
This approach is particularly valuable for cell-based assays as CDs generally exhibit low cytotoxicity.[10]
Q6: Can I use surfactants like Tween-20 or Triton X-100? What are the risks?
Answer: Yes, surfactants can be used, but with significant caution. Non-ionic surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the core of these micelles, effectively solubilizing them.[18]
However, there are substantial risks:
-
Enzyme Denaturation: Surfactants can interact with proteins, causing conformational changes that may inhibit or, in some cases, artificially enhance enzyme activity.[19][20][21][22]
-
Cell Membrane Disruption: At higher concentrations, surfactants can permeabilize or lyse cell membranes, leading to cytotoxicity.[23]
-
Assay Interference: Surfactants can interfere with certain detection methods (e.g., fluorescence-based readouts).
Self-Validating System: If you choose to use a surfactant, you must run parallel controls:
-
Vehicle Control: Assay buffer + surfactant (at the final concentration) + DMSO.
-
Positive Control + Surfactant: Your known agonist/antagonist + surfactant.
-
Negative Control + Surfactant: An inactive compound + surfactant.
By comparing the results with and without the surfactant, you can validate whether it is interfering with your assay's performance.
Q7: Can adjusting the pH of my buffer improve solubility?
Answer: This strategy is effective for compounds that are ionizable (weak acids or bases). The this compound molecule contains a pyridine ring. The nitrogen atom on this ring is a weak base and can be protonated (become positively charged) at acidic pH. The ionized form of a molecule is almost always more water-soluble than the neutral form.[24]
To test this:
-
Determine the pKa of the pyridine nitrogen (literature values for pyridine are around 5.2).
-
Prepare your assay buffer at different pH values, for example, pH 7.4, 6.5, and 6.0.
-
Attempt to dissolve the compound in each buffer and observe for precipitation.
Important Consideration: You must ensure that changing the buffer pH does not negatively impact your target protein's activity or the health of your cells.
Part 4: Key Protocols & Data
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvents (DMSO) | Increases solvent polarity to match solute. | Simple, effective for stock solutions. | Precipitation on dilution, potential assay toxicity/interference. | High-concentration stock preparation. |
| Cyclodextrins (HP-β-CD) | Encapsulation in a hydrophobic cavity. | High solubility increase, low toxicity, stabilizes compound.[15][16] | Can sometimes lower the free concentration of the drug available for binding. | Cell-based assays, in vivo formulations. |
| Surfactants (Tween-20) | Micellar encapsulation. | Can achieve high solubility. | High risk of enzyme denaturation and cell toxicity.[21][23] | Biochemical assays (with extensive validation). |
| pH Adjustment | Ionization of the compound. | Simple, can be very effective. | Only works for ionizable compounds; pH change may affect the assay system. | Assays with flexible pH requirements. |
Protocol 1: Determining Kinetic Solubility via Turbidimetry
This protocol provides a rapid assessment of the concentration at which your compound precipitates upon dilution from a DMSO stock.
Caption: Workflow for determining kinetic solubility.
Protocol 2: Preparing a Compound-Cyclodextrin (HP-β-CD) Stock Solution
This method creates a more soluble complex for direct use in assays.
-
Prepare a CD Solution: Make a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v in PBS). This may require heating and stirring. Cool to room temperature.
-
Add Compound: Add your solid compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Mix the solution vigorously overnight at room temperature (e.g., on a rotator or shaker). The solution should become clear as the inclusion complex forms.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any remaining microscopic particulates.
-
Usage: This aqueous stock can now be directly diluted into your assay, avoiding the use of DMSO altogether.
Final Recommendations
Solubility is not an afterthought; it is a critical parameter that underpins the validity of your experimental results.
-
Always Define Your Goal: Are you performing a quick screen (kinetic solubility is key) or detailed mechanistic studies (thermodynamic solubility is paramount)?
-
Start Simple: Always begin by optimizing the DMSO concentration before moving to more complex methods.
-
Validate, Validate, Validate: Any additive, whether it's a cyclodextrin or a surfactant, must be tested with appropriate controls to ensure it does not interfere with your biological assay.
-
Characterize Early: Invest the time to determine the kinetic solubility of your key compounds early in the research process. This knowledge will save significant time and prevent the generation of unreliable data down the line.
References
- dos Santos, M., de Almeida, F. B., de Freitas, J. C. C., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
- Goel, A., Babar, D. G., & Sant, H. (2022). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC.
- Partridge, B., & Almeida, C. (2007). Kinetics of reactions catalyzed by enzymes in solutions of surfactants. Elsevier.
- Leung, S. W. (n.d.). Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell. TechConnect Briefs.
- Wang, S., Zhang, K., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility. BenchChem.
- Holmberg, K. (2019). Interactions between surfactants and hydrolytic enzymes. ResearchGate.
- Singh, M., Sharma, R., & Banerjee, U. C. (2002). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central.
- Vicaria, J. M., et al. (2024). Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Universidad de Granada.
- Gargouri, Y., & Mejdoub, H. (2013). Effects of surfactants on lipase structure, activity, and inhibition. PubMed.
- Kumar, A., & Sahoo, S. K. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews: A Journal of Pharmaceutical Science.
- Gite, S., & Rote, A. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Author not available. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Shapiro, A. B., et al. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.
- Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Source not available.
- Author not available. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Author not available. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Li, Y., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
- Author not available. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate.
- Author not available. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Reddit user. (2022). How to tackle compound solubility issue. Reddit.
- Soni, P., & Kumar, S. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Author not available. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Source not available.
- Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
- Sharma, D., & Soni, M. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Innovation.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. ziath.com [ziath.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rroij.com [rroij.com]
- 17. mdpi.com [mdpi.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lib.ysu.am [lib.ysu.am]
- 20. briefs.techconnect.org [briefs.techconnect.org]
- 21. researchgate.net [researchgate.net]
- 22. Effects of surfactants on lipase structure, activity, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 24. jmpas.com [jmpas.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Introduction: The Chemistry at Hand
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic oxygen of a phenoxide displaces a leaving group (typically a halide) on an electron-deficient pyridine ring. The pyridine ring's inherent electron-deficient nature, further activated by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position, makes the 2-position highly susceptible to nucleophilic attack.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, the formation of which is often the rate-determining step.[1][3]
Understanding the stability of this intermediate is paramount to optimizing reaction conditions.
Caption: Core SNAr reaction pathway for synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low conversion is a common issue that typically points to one of three areas: insufficient nucleophilicity of the phenol, poor reactivity of the pyridine substrate, or suboptimal reaction conditions.
-
1. Ineffective Deprotonation of the Phenol: 4-Chloro-3,5-dimethylphenol must be converted to its corresponding phenoxide to act as a potent nucleophile. If the base is too weak or used in insufficient quantity, the equilibrium will not favor the phenoxide, stalling the reaction.
-
Troubleshooting: Ensure your base is strong enough to fully deprotonate the phenol (pKa ≈ 8-10). Sodium hydride (NaH), a strong, non-nucleophilic base, is highly effective but requires an anhydrous, aprotic solvent like THF or DMF and careful handling. A safer and often equally effective alternative is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially at elevated temperatures.[4] The "cesium effect" can sometimes accelerate SNAr reactions due to the high solubility and dissociation of cesium salts.
-
-
2. The Nature of the Leaving Group (X) on 2-X-3-nitropyridine: The rate of SNAr reactions is highly dependent on the leaving group's ability to depart. The general reactivity trend for halogens in these reactions is F > Cl > Br > I.
-
Troubleshooting: If you are using 2-chloro-3-nitropyridine and experiencing slow reaction rates, consider switching to 2-fluoro-3-nitropyridine if available. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state.[1]
-
-
3. Reaction Temperature and Time: SNAr reactions often require thermal energy to overcome the activation barrier associated with disrupting the aromaticity of the pyridine ring to form the Meisenheimer complex.[5]
-
Troubleshooting: If running the reaction at room temperature, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C). Use TLC or LC-MS to monitor the consumption of the starting material. Polar aprotic solvents like DMF and DMSO are well-suited for higher temperatures.
-
Q2: My TLC plate is messy, with multiple side products. What are these impurities and how can I prevent them?
A2: The formation of multiple byproducts often indicates the presence of competing nucleophiles or degradation of reagents at high temperatures.
-
1. Hydrolysis: The most common side product results from the reaction with trace amounts of water, leading to the formation of 3-nitro-2-pyridone. The hydroxide ion (from the deprotonation of water by the base) is a small, potent nucleophile that can compete with the bulkier phenoxide.
-
Prevention: Use anhydrous solvents and dry glassware. If using a solid base like K₂CO₃, consider drying it in an oven before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) will minimize atmospheric moisture.
-
-
2. Competing Amination: If using an amine-based solvent or if there are amine impurities, these can also act as nucleophiles to displace the leaving group.
-
Prevention: Use high-purity, appropriate solvents such as DMF, DMSO, or THF.[2]
-
-
3. Base-Mediated Degradation: Very strong bases or excessively high temperatures can sometimes lead to decomposition of the starting materials or product.[6]
-
Prevention: Choose the mildest base that effectively promotes the reaction. If high temperatures are required, ensure they are not exceeding the stability limits of your reagents. A temperature screen is advisable.
-
Q3: How do I select the optimal base and solvent system for this reaction?
A3: The choice of base and solvent is critically interlinked. The goal is to maximize the concentration of the reactive phenoxide while providing a medium that stabilizes the charged Meisenheimer complex.
Base Selection: The primary role of the base is to deprotonate the phenol. The choice depends on the desired reactivity and reaction sensitivity.
| Base | Type | Key Characteristics | Recommended Use Case |
| NaH | Strong, Non-nucleophilic | Irreversibly deprotonates phenol. Requires strictly anhydrous conditions. Generates H₂ gas. | For rapid, complete phenoxide formation at low to moderate temperatures in anhydrous THF or DMF. |
| K₂CO₃ | Moderate, Inorganic | Inexpensive and easy to handle. Requires higher temperatures to be effective. Heterogeneous in many solvents. | A robust, common choice for reactions in DMF or DMSO at 80-120 °C. |
| Cs₂CO₃ | Moderate, Inorganic | More soluble and reactive than K₂CO₃. Often accelerates reactions due to the "cesium effect". | An excellent, though more expensive, alternative to K₂CO₃ for difficult or slow reactions. |
| KHMDS/NaHMDS | Strong, Non-nucleophilic | Highly soluble organic base. Very powerful. | Used when other bases fail, typically at low temperatures (-78 °C to RT) to avoid side reactions. |
Solvent Selection: Polar aprotic solvents are the gold standard for SNAr reactions because they are polar enough to dissolve the reagents and stabilize the charged Meisenheimer intermediate but do not hydrogen-bond with the nucleophile, which would reduce its reactivity.[7][8]
| Solvent | Type | Boiling Point | Key Characteristics |
| DMSO | Polar Aprotic | 189 °C | Excellent at solvating ions and often provides the fastest reaction rates. Can be difficult to remove completely. |
| DMF | Polar Aprotic | 153 °C | A very common and effective solvent for SNAr. Can decompose at high temperatures to form dimethylamine. |
| THF | Polar Aprotic (Ether) | 66 °C | Good for reactions with strong bases like NaH at lower temperatures. May be too low-boiling for less reactive substrates. |
| Acetonitrile | Polar Aprotic | 82 °C | A good alternative to DMF/DMSO when a lower boiling point is desired for easier workup. |
Avoid polar protic solvents like ethanol or water, as they can act as competing nucleophiles and will solvate the phenoxide, blunting its nucleophilic power.[7]
Q4: What is a reliable protocol for reaction workup and product purification?
A4: A clean workup is essential for obtaining a pure product and simplifying the final purification step.
Caption: A standard workflow for reaction workup and purification.
Step-by-Step Protocol:
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice. This will precipitate the organic product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Washing: Combine the organic layers. To remove any unreacted 4-chloro-3,5-dimethylphenol, wash with a dilute aqueous base solution (e.g., 1M NaOH). The phenoxide is soluble in the aqueous layer. Follow with a wash with water and then brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Crystallization: If the crude product is a solid, recrystallization is often the most efficient purification method. Test solvent systems like ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Chromatography: If the product is an oil or crystallization is ineffective, column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
By methodically addressing these key parameters—base, solvent, temperature, and purification—you can develop a robust and optimized process for the synthesis of this compound.
References
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC - PubMed Central.
- Monophasic Pd-catalysed O-arylation of phenols. ResearchGate.
- Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
- Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. Semantic Scholar.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Nucleophilic aromatic substitution. Wikipedia.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. chemwhat.com.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC - NIH.
- Reaction Examples. University of Toronto.
- Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications (RSC Publishing).
- SNAr troubleshooting. Reddit.
- nucleophilic aromatic substitutions. YouTube.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Stability and Handling of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Welcome to the technical support center for 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during storage and experimental use. By understanding the potential degradation pathways and implementing proper handling techniques, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Identifying and Mitigating Degradation
Unexpected experimental outcomes can often be traced back to the degradation of a key reagent. This guide provides a question-and-answer format to troubleshoot potential issues with this compound.
Q1: My assay results are inconsistent, or the compound appears to have lost potency. What could be the cause?
A1: Inconsistent results or a loss of potency are classic indicators of compound degradation. This compound possesses several functional groups that can be susceptible to degradation under common laboratory conditions. The primary suspects are hydrolysis, reduction of the nitro group, and photodegradation. Each of these pathways alters the chemical structure of the molecule, leading to a loss of its intended biological activity.
Q2: I suspect hydrolysis may be occurring. What are the likely mechanisms and how can I prevent it?
A2: The ether linkage in the molecule is a potential site for hydrolysis, particularly under acidic conditions.[1][2][3][4][5] The reaction involves the cleavage of the carbon-oxygen bond, which would break the molecule into 4-chloro-3,5-dimethylphenol and 3-nitropyridin-2-ol.
-
Causality: The ether oxygen can be protonated by an acid, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][5] While ethers are generally stable, prolonged exposure to even mildly acidic aqueous solutions, especially at elevated temperatures, can promote this degradation.[1][3][4]
-
Prevention:
-
pH Control: Maintain neutral or slightly basic pH in your experimental solutions. Use buffered systems where appropriate.
-
Solvent Choice: If possible, use anhydrous aprotic solvents. If aqueous solutions are necessary, prepare them fresh and minimize the duration of the experiment.
-
Temperature: Avoid heating solutions containing the compound unless absolutely necessary.
-
Q3: Could the nitro group be a point of instability?
A3: Yes, the nitro group is an electron-withdrawing group that can be readily reduced to a nitroso, hydroxylamino, or amino group.[6][7][8][9][10] This transformation will significantly alter the electronic properties and, consequently, the biological activity of the compound.
-
Causality: The presence of reducing agents in your experimental system can lead to the reduction of the nitro group. Common laboratory reagents that can act as reducing agents include certain metals (e.g., iron, zinc), some buffers or additives (e.g., dithiothreitol - DTT), and even some biological components in cell-based assays.[6][8] Catalytic hydrogenation conditions (e.g., H₂ with a metal catalyst like Pd/C) will readily reduce the nitro group.[6]
-
Prevention:
-
Reagent Compatibility: Carefully review all components of your experimental system for the presence of known reducing agents.
-
Inert Atmosphere: For reactions sensitive to reduction, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative and reductive processes.
-
Q4: I've noticed a discoloration of my compound or solutions over time. What might be happening?
A4: Discoloration, such as yellowing, is often a sign of photodegradation. Aromatic nitro compounds, in particular, can be sensitive to light, especially UV radiation.[11][12][13]
-
Causality: Exposure to light can provide the energy to promote electrons to higher energy states, leading to the formation of reactive species that can undergo various reactions, including rearrangement, oxidation, or polymerization.[12][14] For nitroaromatic compounds, this can involve complex pathways that may lead to colored byproducts.[12]
-
Prevention:
-
Light Protection: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[15][16]
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to ambient and direct light. Work in a fume hood with the sash lowered or use amber-colored labware.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid this compound?
A: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[15][16] A desiccator can provide an excellent environment to protect against moisture.[17] For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to displace air and moisture.[18][19][20][21]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture-related degradation.[18][20][21] |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[16][22] |
| Moisture | Dry (Store in a desiccator) | Prevents hydrolysis.[17] |
Q: How should I prepare solutions of the compound?
A: Solutions should be prepared fresh for each experiment whenever possible. Use high-purity, anhydrous solvents. If the compound is found to be sensitive to air or moisture, use techniques for handling air-sensitive reagents.[19][21] If you must store solutions, keep them at low temperatures (e.g., -20 °C or -80 °C), protected from light, and with a tightly sealed cap. However, be aware that freeze-thaw cycles can also contribute to degradation.
Q: Is this compound likely to be hygroscopic?
A: While specific data for this compound may not be readily available, compounds with polar functional groups can be hygroscopic.[17][23] It is best practice to assume a degree of hygroscopicity and handle the compound accordingly, particularly by minimizing its exposure to the atmosphere and storing it in a desiccator.[17]
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
This protocol outlines the best practices for handling solid this compound and preparing solutions to minimize degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or as required for the experiment)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen) supply
-
Desiccator
-
Spatula, balance, and other necessary lab equipment
Procedure:
-
Pre-handling: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of the compound in a fume hood with minimal light exposure. Minimize the time the primary container is open.
-
Inert Atmosphere: For maximum stability, after dispensing, flush the headspace of the primary container with an inert gas before resealing.
-
Dissolution: Add the weighed solid to an amber vial. Using a cannula or a syringe, add the anhydrous solvent under a positive pressure of inert gas.
-
Mixing: Seal the vial and mix by vortexing or sonicating until the solid is completely dissolved.
-
Storage of Solution: If the solution is not for immediate use, flush the headspace of the vial with inert gas before sealing tightly. Store at the recommended low temperature, protected from light.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a given solution over time.
Materials:
-
Solution of this compound in a relevant solvent/buffer
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like formic acid or TFA, to be optimized)
-
Reference standard of this compound
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, symmetric peak for the parent compound, well-resolved from any solvent peaks or potential impurities.
-
Initial Analysis (T=0): Immediately after preparing the solution, inject a sample onto the HPLC and record the chromatogram. The area of the main peak serves as the baseline.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37 °C in an incubator, exposed to light, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Troubleshooting: If degradation is observed, correlate the appearance of new peaks with potential degradation pathways to diagnose the issue.[24][25][26][27][28]
Visualizing Degradation and Prevention
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the recommended workflow for preventing degradation.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow to prevent compound degradation.
By adhering to these guidelines, researchers can significantly enhance the stability of this compound, leading to more accurate and reproducible experimental results.
References
-
Apollo Scientific. Best Practices for Chemical Storage in Research Labs. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]
-
ACS Omega. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
Scribd. Air-Sensitive Compounds Handling Techniques. [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Proceedings of the Royal Society A. The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
International Journal of Novel Research and Development. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Academia.edu. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
-
Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Store Reagents. [Link]
-
RSC. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
ACS Sustainable Chemistry & Engineering. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
ACS Sustainable Chemistry & Engineering. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]
-
International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
ResearchGate. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. [Link]
-
MRIGlobal. Four Keys to Reference Standard Management. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Chemistry LibreTexts. 15.1: Aromatic Compounds Are Unusually Stable. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
LinkedIn. Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]
-
Pharmaceuticals. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]
- Google Patents.
-
Environmental Science & Technology. Formation of Chlorinated Aromatics by Reactions of Cl*, Cl2, and HCl With Benzene in the Cool-Down Zone of a Combustor. [Link]
-
Journal of Hazardous Materials. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. [Link]
-
Chemical Society Reviews. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. [Link]
-
MDPI. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry [academia.edu]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chemistryviews.org [chemistryviews.org]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. How To [chem.rochester.edu]
- 24. pharmacores.com [pharmacores.com]
- 25. ijnrd.org [ijnrd.org]
- 26. ijprajournal.com [ijprajournal.com]
- 27. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 28. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into potential challenges during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we will address the formation of common impurities, troubleshooting strategies, and analytical methodologies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you might encounter during your experiments. The answers are grounded in the principles of reaction mechanisms and practical laboratory experience.
Q1: What are the most common impurities I should expect in my crude product?
The synthesis of this compound is a classic SNAr reaction. Impurities can generally be traced back to three main sources: unreacted starting materials, side-reactions, and product degradation.
Table 1: Summary of Common Potential Impurities
| Impurity Name | Structure | Origin | Analytical Notes |
| Unreacted Starting Materials | |||
| 2-Chloro-3-nitropyridine | Cl-C5H3N-NO2 | Incomplete reaction | Will appear as an early eluting peak in reverse-phase HPLC. |
| 4-Chloro-3,5-dimethylphenol | Cl-C6H2(CH3)2-OH | Incomplete reaction | Can be detected by HPLC and its characteristic phenolic proton signal in ¹H NMR.[1][2][3] |
| Side-Reaction Byproducts | |||
| 2-Hydroxy-3-nitropyridine | HO-C5H3N-NO2 | Hydrolysis of 2-chloro-3-nitropyridine | Occurs if excess moisture or a strong, nucleophilic base (e.g., NaOH) is used. |
| Isomeric Product | (Structure) | Attack at an alternative position | Although electronically disfavored, trace amounts of the C-6 substitution isomer are possible. |
| Solvent-Adduct | (Structure) | Reaction with a nucleophilic solvent | e.g., 2-Methoxy-3-nitropyridine if methanol is used as a solvent. |
| Degradation Products | |||
| 4-Chloro-3,5-dimethylphenol | Cl-C6H2(CH3)2-OH | Hydrolysis of the final product | Can occur during aggressive acidic or basic workup conditions. |
Q2: My reaction is sluggish and I have a lot of unreacted 2-chloro-3-nitropyridine. What's going wrong?
This is a common issue in SNAr reactions and typically points to insufficient nucleophilicity of the phenoxide or suboptimal reaction conditions.[4]
Causality & Explanation: The reaction proceeds via the attack of the deprotonated 4-chloro-3,5-dimethylphenoxide on the electron-deficient pyridine ring.[5][6] The rate-determining step is often the formation of the negatively charged intermediate (Meisenheimer complex).[6][7] If the phenoxide is not generated efficiently, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Base Selection: Ensure you are using a suitable base to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and generally non-nucleophilic. Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is crucial. These solvents effectively solvate the cation of the base, increasing the reactivity of the phenoxide anion.
-
Temperature: SNAr reactions often require heating to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[5] Cautiously increasing the reaction temperature (e.g., from 80°C to 100°C) can significantly improve the reaction rate. Monitor for byproduct formation at higher temperatures.
Q3: I'm observing a dark brown or black color in my reaction mixture. Is this normal and will it affect my product?
While a yellow or orange hue from the nitropyridine species is expected, a very dark color often indicates the formation of colored impurities due to side reactions, particularly the oxidation of the starting phenol.
Causality & Explanation: Phenols, especially when deprotonated to form phenoxides, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated at higher temperatures. This oxidation can lead to the formation of highly conjugated, colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation. Purge the reaction vessel with the inert gas before adding reagents and maintain a positive pressure throughout the reaction.
-
Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent can sometimes catalyze decomposition or oxidation.
-
Temperature Control: Avoid excessive heating, as it can accelerate decomposition pathways. Find the optimal balance between reaction rate and impurity formation.
Q4: How can I distinguish between the desired product and a potential isomeric byproduct?
The key activating group is the nitro group at the 3-position, which strongly directs nucleophilic attack to the positions ortho (C2) and para (C4) to itself.[8] Since the leaving group is at C2, this is the overwhelmingly favored position for substitution. However, distinguishing it from any trace isomers formed via attack at C6 is crucial.
Analytical Strategy:
-
NMR Spectroscopy: Two-dimensional NMR techniques are invaluable here. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons on the dimethylphenyl ring and the carbon atom of the pyridine ring they are attached to via the ether oxygen (C2). This definitively confirms the connectivity.
-
Chromatography: Isomers will likely have slightly different polarities and should be separable by a high-resolution HPLC method. Spiking the sample with an authentic standard of the desired product will confirm the identity of the main peak.
Impurity Formation and Troubleshooting Workflow
The following diagrams illustrate the primary reaction pathway leading to the desired product and potential impurities, along with a logical troubleshooting workflow.
Caption: Reaction pathway and common impurity formation.
Caption: A logical troubleshooting flowchart for synthesis issues.
Experimental Protocol: Impurity Profiling by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress and quantifying the purity of the final product.[9][10]
Objective: To separate the desired product from starting materials and key potential byproducts.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the crude sample in 10 mL of Acetonitrile/Water (1:1).
Expected Elution Order:
-
2-Hydroxy-3-nitropyridine (most polar)
-
4-Chloro-3,5-dimethylphenol
-
2-Chloro-3-nitropyridine
-
This compound (least polar)
This method should serve as a starting point and may require optimization based on the specific impurity profile observed in your reaction. Method validation should be performed as per ICH guidelines for quantitative analysis.[11]
References
-
Pharmaffiliates. Chloroxylenol. [Link]
-
PubChem - NIH. 2-Chloro-3-nitropyridine. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Specialty Analytical. Test Method Database. [Link]
-
PrepChem.com. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. [Link]
- Google Patents.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
World Journal of Pharmaceutical Research. A comprehensive review on synthesis and characterization of impurities. [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-氯-3,5-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chloro-3,5-dimethylphenol CAS 88-04-0 | 818734 [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Test Method Database | Specialty Analytical [specialtyanalytical.com]
- 10. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Answering the user's request to create a technical support center for catalyst selection in reactions involving 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine.
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for catalyst selection and experimental troubleshooting. We will explore the key reactive characteristics of this substrate and provide targeted advice for the most common synthetic transformations.
Part 1: Understanding the Core Reactivity of Your Substrate
Before selecting a catalyst, it is critical to analyze the structure of this compound. Its reactivity is dominated by two key features: the electron-deficient 3-nitropyridine ring and the chlorinated phenoxy moiety.
-
The 3-Nitropyridine Ring: The pyridine ring is inherently electron-deficient. The addition of a powerful electron-withdrawing nitro (NO₂) group at the 3-position further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1][2] The positions ortho and para to the nitro group (C2, C4, C6) are highly electron-deficient.
-
The 2-Phenoxy Linkage: The large phenoxy group at the C2 position is a potential leaving group in SNAr reactions, especially given the strong activation by the adjacent nitro group.[1]
-
The 4-Chloro Substituent: The chlorine atom is located on the phenoxy ring, not the pyridine ring. This is a crucial distinction. This C(sp²)-Cl bond is a classic handle for palladium-catalyzed cross-coupling reactions.
This structure presents three primary avenues for synthetic transformation, each requiring a distinct catalytic approach or reaction design.
Caption: Decision tree for reaction pathways involving the title compound.
Part 2: Frequently Asked Questions & Catalyst Selection Guides
This section addresses common questions regarding catalyst selection for the primary reaction types.
FAQ Section A: Catalysis for Nitro Group Reduction
Q1: I want to convert the nitro group to an amine. What are my best catalytic options?
A1: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. The choice of catalyst depends on your tolerance for pressure, reaction time, and functional group compatibility.
Catalyst Selection Table for Nitro Group Reduction
| Catalyst System | Reducing Agent | Typical Conditions | Expertise & Experience Insights |
| Pd/C (5-10%) | H₂ (gas) | 1-5 bar H₂, RT to 50°C, Methanol or Ethanol | Workhorse Method: Highly efficient and clean. The primary risk is over-reduction or hydrogenolysis of other sensitive groups. The C-Cl bond on the phenoxy ring is generally stable under these mild conditions, but this should be monitored. |
| PtO₂ (Adam's catalyst) | H₂ (gas) | 1-3 bar H₂, RT, Ethanol/Acetic Acid | High Activity: More active than Pd/C, useful for stubborn reductions.[3] However, it carries a higher risk of reducing the pyridine ring itself, especially under acidic conditions. |
| SnCl₂·2H₂O | (Itself) | Reflux in Ethanol or Ethyl Acetate | Chemoselective Metal Reductant: An excellent choice if other functional groups are sensitive to catalytic hydrogenation. The reaction requires stoichiometric amounts of the tin reagent, leading to more complex workup and purification to remove tin salts. |
| Iron Powder / NH₄Cl | (Itself) | Reflux in H₂O/Ethanol | Cost-Effective & Mild: A classic, inexpensive method. It is generally very selective for the nitro group. The reaction is heterogeneous and may require longer reaction times. |
Q2: My nitro group reduction with Pd/C and H₂ is stalling or giving side products. What's wrong?
A2: This is a common issue that can often be traced back to catalyst deactivation or substrate impurities.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium surface and inhibit its catalytic activity.[4] If the reaction stalls, a slight increase in catalyst loading or the addition of a small amount of acetic acid (which protonates the pyridine nitrogen, preventing it from binding to the catalyst) can sometimes restart the reaction.
-
Incomplete Reaction: Ensure your hydrogen delivery is efficient. Check for leaks in your hydrogenation apparatus and ensure adequate stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
-
Side Products: If you observe debromination or other undesired reductions, the reaction conditions (pressure, temperature) may be too harsh. Reduce the hydrogen pressure or run the reaction at room temperature.
FAQ Section B: Catalyst Selection for Palladium Cross-Coupling
Q3: I need to perform a Suzuki-Miyaura coupling at the chlorine position on the phenoxy ring. Which catalyst system should I start with?
A3: Activating a C(sp²)-Cl bond for oxidative addition requires a potent palladium catalyst system, typically one with an electron-rich and sterically hindered phosphine ligand.[5] Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.
Catalyst Selection Table for Suzuki-Miyaura Coupling (at C-Cl)
| Catalyst/Precatalyst | Ligand | Base | Solvent | Expertise & Experience Insights |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | Buchwald Ligands are Key: These bulky, electron-rich biarylphosphine ligands are designed to facilitate the oxidative addition to aryl chlorides and promote the reductive elimination step.[4] SPhos and XPhos are excellent starting points.[5] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-Amyl Alcohol | Alternative Systems: RuPhos is another highly active ligand. The choice of a strong, soluble base like Cs₂CO₃ and a high-boiling polar solvent can be beneficial. |
| [Pd(dppf)Cl₂] | (dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | Less Reactive Option: While excellent for many aryl bromides and iodides, dppf-based catalysts may struggle with the less reactive C-Cl bond.[6] This would only be recommended if more active systems are unavailable. |
Q4: I want to perform a Buchwald-Hartwig amination at the C-Cl position. Are the catalyst requirements similar to Suzuki coupling?
A4: Yes, the core challenge is the same: activating the C-Cl bond. Therefore, catalyst systems featuring bulky, electron-rich phosphine ligands are also essential for C-N cross-coupling.[7][8][9]
Catalyst Selection Table for Buchwald-Hartwig Amination (at C-Cl)
| Catalyst/Precatalyst | Ligand | Base | Solvent | Expertise & Experience Insights |
| Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos or RuPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | Strong Base Required: C-N coupling typically requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine and facilitate the catalytic cycle.[10] BrettPhos is excellent for a wide range of primary and secondary amines.[11] |
| G3-XPhos Precatalyst | (XPhos) | K₃PO₄ or Cs₂CO₃ | t-BuOH or Dioxane | User-Friendly Precatalysts: Modern palladacycle precatalysts offer improved stability and generate the active Pd(0) species more reliably, leading to more reproducible results.[12] |
Q5: Can I perform a cross-coupling reaction by displacing the nitro group?
A5: This is a non-traditional but emerging transformation known as denitrative coupling. While less common than halide-based couplings, it is possible. Research has shown that palladium catalysts with specific dialkyl(biaryl)phosphine ligands can achieve the oxidative addition of an Ar-NO₂ bond, enabling subsequent cross-coupling with amines.[13] This advanced method would require significant optimization and is best approached by consulting recent primary literature on the topic.
Part 3: General Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Cross-Coupling | 1. Inactive Catalyst (Pd(0) not formed).2. Poor Ligand Choice for C-Cl activation.3. Insufficiently strong or soluble base.4. Presence of oxygen or moisture. | 1. Use a modern precatalyst (e.g., G3-XPhos) to ensure reliable Pd(0) generation.[12]2. Screen highly active ligands like XPhos, SPhos, or RuPhos.[5]3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). Ensure anhydrous conditions if using an alkoxide base.[14]4. Thoroughly degas your solvent and run the reaction under a strict inert atmosphere (N₂ or Ar).[15] |
| Formation of Hydrodehalogenation Side Product (Ar-H instead of Ar-Nu) | 1. Competing β-hydride elimination pathway.2. Presence of water leading to protodeboronation (in Suzuki coupling). | 1. Use a bulkier ligand to sterically disfavor β-hydride elimination and promote reductive elimination.[8]2. For Suzuki reactions, use anhydrous conditions or switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). |
| Nitro Group is Reduced During Cross-Coupling Reaction | 1. Some phosphine ligands can act as reducing agents at high temperatures.2. Impurities in reagents. | 1. Lower the reaction temperature if possible.2. Screen different ligands; some are more prone to oxidation than others.3. Ensure high purity of all starting materials. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Incorrect Pd:Ligand ratio. | 1. Reduce the reaction temperature.2. Ensure a proper Pd:Ligand ratio (typically 1:1 to 1:2) to prevent the formation of unstable, ligand-free palladium species that can promote homocoupling. |
Part 4: Key Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Cl Position
This protocol is a robust starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to achieve a concentration of ~0.1 M.
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
A solid understanding of the catalytic cycle is essential for troubleshooting. Both Suzuki and Buchwald-Hartwig reactions follow a similar overall pathway.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- Reactivity of the nitro group on a pyridine ring. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5crBcNUL3rPXDsv4_5-LWvvVAmp5iJVc7YErkdHQ-rh8uj3Ih_rDvcjRoVgB05LedtyJkgEhM5nI9IkPmIyu_Lv0UwJY4RjmonKICvwFiG5rdErw6yxgiUnvOWLdCgoC7m2IXv9MA4U83PZznfYylmucR0jVkXmLkOgqrRt29GD09VrhXd_V5qOl8j8U=]
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.Molecules (MDPI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCGhrmzzL7cSlOKrW0cRof67KZLPb_vlKbsMkC5ieT9MnyyYkP1L7K2pVg8WF0wn2gu4fcqjiv11gxFcbiCyFdAL8Ro20L5PKnN4PwkOnVUS5OuHxqyuYjUyr09HoxO27ZXHg6Qz20hhpnAVA=]
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.Synfacts (Thieme). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdR5rtjO5GngnS7AtN7dQGLQg74IJC_meL2KY9vjSPFEQt7FQaZCtSABMkp9dDNo5UHRChmZcOErxYQNQMtfkg69_ZPjVmlhs9l6ZIlFWOaY0DQyLh3CJzWu8Vjegs_Gdal4MB3ssq2q-Vj7iTnzWP8k2Y1Q==]
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD-s9FLTN7idpMzcBJe3ugZe8r3Yd7bnpjmLZN1VjB8oneUpnt-nVwCItjjiDmQDacO-yVKSudwkbf90WNzrTIOCX_iJIxXStYT9PVxhcB2kcz8y8Yz25So2rYHbHti2U7h7BzYfWo8nr4FWfQVyFvn7I7mbM8QGPtcDNzA8Ac0-NIDBJK7WniX4FWjlivAnJEYLXs6NsQ8oTA8KsKVIJq8D22nRXgkLXPxg==]
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.Journal of the American Chemical Society (via NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-wp1qwGzs9D1KRKEvIUvw6Lwi51OruULP117hDrdu0UGTYEAL8qkNlakbq_n1H-t99374diFA_F2-JQaTeKGRl00mMq-sKE2woEqk9wwA73Ps81ZWs2ebGCyd0mKwfHsP22922W0mgE8lq_E=]
- A multiligand based Pd catalyst for C-N cross-coupling reactions.Journal of the American Chemical Society (via PubMed). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXE2C_Ze3AP5bwok0bSFPk6aSLmSnZyFibDEhV5bNaa8oQNuqEpTUNXI1e2JEcRhyjwd0i0ol3XGXr1pgHuQP0Dl59975BWNO5OsDCf5oC8e0XE5fnppap3bgbmJyFkyCi-Pdy]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.Molecules (MDPI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0qxo9ndnari7Y_wMowMa08dIT0pf6FaLIJEy2gn8PVAYMv7cmjz-zPc972ylQQGzHgO-ueGCmWoMRYDB3NqHxC5llfO67FU1tuF9S-zZlLyJu_laBFBPjvPylu0F30Q==]
- How to approach choosing reaction conditions for Suzuki? Reddit (r/Chempros). [URL: https://vertexaisearch.cloud.google.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVqOzz66j1lXJX8BT6dkOUcEFR1AHhKHrUQ7_Vfebd8vB9d2ZZ3YcTRhFRwq-mK4N9Q9FbPINk8BBmrZLpb_BfSBEbVElneJcGURGqkEYAabBW6--n8_6wfkplxN-54Agn-xnpt79BYp4kbukfLVrQ6GzH7uK3rQJMzJxBGZcvkW0yin6hWopf7jeCo-kLGQG7u8W6yzj5EqelkPh7uD7vHP5gLjikvoqRGnIWOGZH4LeW]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz1XrjBK6fHTK1xHLODn17Yh0J89nmYENdBvTvDKKFhUjGDpg_jagbN-6fpNN0K-XGr7W6POnIn4VmhPwgabUi850rS0ZlmWkhMU5oJT6UgMmdgStiRzm8vDpYL_ZUTfBWS2LYuErf63-oCv0eJy1-dO2heZ3gK5xYpJI=]
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Angewandte Chemie International Edition (via Organic Chemistry Portal). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu_1YEtHqNYOqk9Kfdxx56biH9aiUpv2ODf3GPWJeKBG8Ob3q2w4NZTeX8BpEJpM8aSfjWvcNbWXix7GoIdN1sxNpJevs_9Al4I8BKCHQTn0B-m2jrQ9zxmnINwupoos86QkQ5l7M7uLNBskvYBS0zaFuUhg==]
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKbAL_SxZ_zrq_VL455OLyt9pgYQcewfOuk09JoSIDHtjEkh-SO31oy90RrriPJTDBoUgj6txCZ8TDqAo84NSn_fD8gPqd0zcZNW4bdIVz44CuxEov6ovaBX-NTmKlQN2zlDdICa23ezE1znL2smRa44_aYBiqvLGY2ApieaS2YHf2olr9iFNOAYquY55rBvfgHIpF7R4-SdrLzjQTMjg7uEPVaBUbOkUUX6NMFZFYjVEwMRsU]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXpnfbvEJzKVY3h2fVw9cRPHEykO9TU65hTfz3Y-88ZQ8Zz_j2bPVdO8jmTfjkDwl8BJwCQtKlk2f97bf7K0PZHWKnBg4WpLsUrXEm5mvVvJHwmsHHAAtDReAqtBsWwTdAM_kUZ_mXv1Erx43Ab7XXnmz0m3FEfHrYjWnB7N9bMHoHNw==]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1tT9txycggrvhKfgpMLFgZujWwU5GCkLDVtvdlbW8rIPkwmPrYgcv_wZ_9Su3ngc9S-R-Erqblxf_0B6mT_zR-cK7YqfjS7N2ryG8TTv1ZiPlcm3dohNTzH10lKMVsEZvgSLyEK2CU5fVa4VRe0nNnNqXi25USML2I9Ym43R18G11rY1RRFwf8FGVYz-BAKZiZO7hv_MKkwDf94sAjtjSTrEkW8dXoQ9-AsNraMQL-huwglwrdB1Shah5A==]
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqt58EQeSiaROt72zuEiu3zfI5C60gBQbm04sRLjpY9paQ0VSy1PPMHQvtdWX6HA-JXxZ7skjyMSpwcsPHqm5QaGHx4zu_puyLkavRQFlIE_XHs1RCqNiDdb7hKor4c5pJU64KHCjqLkxzuQVY0hqCpF4z9D3yN_ugYkTRPxQJGtpgSqmshm6NePxKvTuyMw95cibmY3J9ksIaiQaFm-sKdhpOyvJyN7fbcavyUvsswPTQ9lUOcRO6Cjm_Shw=]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyh_QZ5ZAtmXszRVP3ViWRaV4tv3papvWtPMCupO9VEYK2gpaopgrQieq7jDCt29xPvC15EAn6H_xHdHsKVINFLOWtM8bPLGBjEQvNTtvgEt2Zo0uEVwQ0K6P-Y5pY8VKkLBOxhraFX3_M_I2VaOkB1w==]
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.Molecules (via NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlw5yofBp1B07naUaJmCv0hxsUAf4mA97ECdhfz2aOc8evhPOK36lEASsgjMqiLYz4FSsnUqIY7l62UZAFnL2NDJG00R1LheSjsqkLcaCdxNdBDwmOFfEWCyMWMtV66hrjzBHXaFqqAlDJ1LSc]
- Buchwald-Hartwig Amination of Nitroarenes.Angewandte Chemie International Edition (via PubMed). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9fSplOxtiUjLQ31XUBDAOx3u2EAiET9eER_q4ZQMHUbCt4RrZan4_UXp3LrG9T3ftOHMgytWhnWsWDMYxEyi1GgeG5OFIL8qncy61AKikf_NB59P34CeAdpX9E502JpH_-GF5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Poor Reactivity of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Welcome to the technical support guide for 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this substrate, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you overcome common hurdles and achieve your synthetic goals.
Section 1: Understanding the Core Reactivity Challenge
The structure of this compound presents a classic conflict between electronic activation and steric hindrance, which is often the root cause of its observed poor reactivity.
-
Electronic Activation: The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than a benzene ring.[1] This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C-3 position. The pyridine nitrogen and the C-3 nitro group work in concert to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during an SNAr reaction, particularly for substitution at the C-2 position.[2][3]
-
Steric Hindrance: The primary challenge arises from the leaving group itself. The 4-chloro-3,5-dimethylphenoxy moiety is exceptionally bulky. The two methyl groups ortho to the phenoxy oxygen create a significant steric shield around the C-2 position of the pyridine ring. This physical barrier can prevent the incoming nucleophile from approaching and attacking the electrophilic carbon center, thereby drastically slowing down or completely inhibiting the reaction.[4][5]
The interplay of these factors is crucial. While the substrate is electronically "primed" for reaction, the reaction's success is kinetically limited by the physical blockade at the reaction site.
Sources
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chempap.org [chempap.org]
- 5. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Comparative Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine and its Analogs
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, arising from the nitrogen heteroatom, allow for a diverse range of interactions with biological targets, leading to applications as anti-inflammatory, antimicrobial, antiviral, and antiproliferative agents.[3][4][5] Within this vast chemical space, substituted nitropyridines serve as highly versatile intermediates and bioactive molecules in their own right.[6][7]
This guide provides a comprehensive comparative analysis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine , a relatively uncharacterized molecule, against a curated set of structurally related pyridine derivatives. Our objective is to dissect the potential contributions of its distinct structural motifs—the 3-nitropyridine core, the ether linkage, and the substituted phenoxy group—by comparing it with key precursors and isomers. By synthesizing data from the literature and providing robust experimental frameworks, this document serves as a technical guide for researchers aiming to explore the therapeutic or agrochemical potential of this compound and to rationally design future derivatives.
Comparative Physicochemical and Structural Analysis
The predicted biological fate of a molecule—its absorption, distribution, metabolism, and excretion (ADME)—is intrinsically linked to its physicochemical properties. The introduction of the bulky 4-chloro-3,5-dimethylphenoxy group in place of a simple substituent on the 2-chloro-3-nitropyridine core is expected to significantly alter these parameters. A comparative analysis is essential for predicting the molecule's behavior in biological systems.
The electron-withdrawing nitro group at the 3-position, ortho to the phenoxy ether, significantly influences the electron density of the pyridine ring, activating the 2-position for nucleophilic aromatic substitution during synthesis. Structurally, the orientation of the nitro group and the phenoxy ring relative to the pyridine core can dictate molecular planarity and, consequently, its ability to intercalate or fit into enzyme active sites. In related compounds like 2-chloro-5-nitropyridine, the nitro group is noted to be twisted with respect to the pyridine ring, a conformational feature that could be critical for receptor binding.[8]
Table 1: Comparative Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Structure | Molecular Formula | M.W. ( g/mol ) | Calc. LogP | TPSA (Ų) | H-Bond Acceptors |
| This compound | O==C(Cl)C(C)=C2)[O-] | C₁₃H₁₁ClN₂O₃ | 278.69 | 4.12 (est.) | 74.49 | 4 |
| 2-Chloro-3-nitropyridine | C1=CC(=C(N=C1)Cl)[O-] | C₅H₃ClN₂O₂ | 158.54 | 1.48 | 65.26 | 3 |
| 2-Chloro-5-nitropyridine | C1=CC(=NC=C1[O-])Cl | C₅H₃ClN₂O₂ | 158.54 | 1.48 | 65.26 | 3 |
| 2-Chloro-3-methoxy-5-nitropyridine | COC1=C(C=C(N=C1)Cl)[O-] | C₆H₅ClN₂O₃ | 188.57 | 1.60 | 74.49 | 4 |
Data sourced or estimated from PubChem entries and chemical suppliers.[9][10][11]
Expert Analysis: The addition of the 4-chloro-3,5-dimethylphenoxy moiety dramatically increases the molecular weight and calculated LogP value, indicating a significant shift towards lipophilicity compared to its precursor, 2-chloro-3-nitropyridine. This enhanced lipophilicity may improve membrane permeability but could conversely decrease aqueous solubility, a critical factor for bioavailability. The Total Polar Surface Area (TPSA) remains similar to the methoxy-substituted analog, as the ether oxygen and nitro group are the primary contributors. This comparison suggests that while the core reactive elements are preserved, the pharmacokinetic profile of the title compound will be dominated by the bulky, hydrophobic phenoxy group, distinguishing it from smaller, more polar pyridine derivatives.
Synthesis Strategy: Nucleophilic Aromatic Substitution
The most direct and logical route to synthesize this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is well-established for activated chloropyridines.[6] The electron-withdrawing nitro group at the 3-position is critical, as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride at the 2-position by the phenoxide nucleophile.
Caption: Workflow for the synthesis of the title compound via SNAr.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Chloro-3,5-dimethylphenol
-
2-Chloro-3-nitropyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-Chloro-3,5-dimethylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-Chloro-3-nitropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Trustworthiness: This protocol is self-validating. The progress can be tracked by TLC, and the final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Biological Potential and Structure-Activity Relationship (SAR)
While direct experimental data for this compound is scarce, we can formulate strong hypotheses about its potential biological activity by analyzing its structural components in the context of known bioactive pyridine derivatives.
Caption: Key structural relationships for comparative analysis.
-
Antiproliferative Potential: The pyridine ring is a common motif in antitumor agents.[4] The SAR of pyridine derivatives often shows that the presence and position of substituents like halogens and methyl groups can significantly modulate activity.[4] The 4-chloro and 3,5-dimethyl substitutions on the phenoxy ring of our target molecule provide specific steric and electronic features that could confer selectivity for a particular enzyme or receptor binding pocket, warranting screening against various cancer cell lines.
-
Anti-inflammatory Activity: Pyridine and pyrimidine derivatives have demonstrated promising anti-inflammatory properties, often evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[3][12] The 2-phenoxy-pyridine motif is a key structural element to explore. Compared to smaller analogs like 2-methoxy-pyridines, the bulky phenoxy group of our target compound could lead to enhanced binding affinity through additional hydrophobic or van der Waals interactions within the active site of inflammatory mediators like cyclooxygenases or lipoxygenases.
-
Agrochemical Potential: Halogenated nitropyridines are well-established precursors for herbicides and insecticides.[6] For instance, 2-chloro-5-nitropyridine is a starting material for a series of insecticides.[6] The combination of a nitropyridine core with a chlorinated phenoxy group in the target molecule strongly suggests that it should be evaluated for herbicidal, fungicidal, or insecticidal activity. The specific substitution pattern may offer a novel mode of action or an improved toxicity profile compared to existing agents.
Recommended Experimental Evaluation Protocols
To empirically determine the biological performance of this compound, a tiered screening approach is recommended. The following protocols provide a robust starting point.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing specific bioactivities, it is crucial to determine the compound's intrinsic cytotoxicity to establish a safe and effective concentration range for subsequent assays. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 246862-63-5|this compound|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Reaction Scheme
In the realm of medicinal chemistry and drug development, the synthesis of a novel compound such as a 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine derivative is merely the prologue. The true narrative begins with structural validation. The precise arrangement of atoms in three-dimensional space dictates the molecule's pharmacological profile—its efficacy, selectivity, and safety. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising therapeutic candidate. Therefore, rigorous, multi-faceted structural elucidation is not a perfunctory step but the foundational pillar upon which all subsequent biological and clinical data stand.
This guide eschews a simple checklist of analytical methods. Instead, it presents an integrated, orthogonal strategy for validating the structure of this compound. We will explore not just what techniques to use, but why specific experimental choices are made and how the data from each method interlock to form a self-validating and irrefutable structural proof. As a senior application scientist, my objective is to provide the causal logic behind the protocols, empowering you to not only replicate these methods but to adapt and troubleshoot them effectively in your own research endeavors.
The Orthogonal Approach: A Strategy of Corroboration
Confidence in a molecular structure is not achieved through a single experiment. It is built by accumulating evidence from multiple, independent analytical techniques. This "orthogonal" approach ensures that the weaknesses of one method are compensated for by the strengths of another. An elemental composition confirmed by mass spectrometry is given spatial context by NMR, which in turn is definitively mapped in 3D by X-ray crystallography. This workflow minimizes ambiguity and builds a robust, defensible structural assignment.
Caption: Orthogonal workflow for structural validation.
Part 1: Foundational Analysis - Mass Spectrometry & Elemental Composition
The first question for any newly synthesized compound is fundamental: "What is its elemental formula?" High-Resolution Mass Spectrometry (HRMS) provides the most direct answer by measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm). This allows for the determination of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.
Expertise in Practice: Why HRMS over standard MS? For a molecule like this compound, the presence of chlorine is a key validation point. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature. HRMS not only confirms the overall mass but also resolves these isotopic peaks with high accuracy, adding a layer of certainty to the assignment.
Table 1: Predicted HRMS Data for C₁₃H₁₁ClN₂O₃
| Ion Species | Calculated m/z | Observed m/z (Typical) | Mass Error (ppm) | Isotopic Pattern (³⁵Cl/³⁷Cl) |
| [M+H]⁺ | 295.0480 | 295.0478 | < 5 | ~3:1 ratio, Δm/z ≈ 2 |
| [M+Na]⁺ | 317.0299 | 317.0297 | < 5 | ~3:1 ratio, Δm/z ≈ 2 |
Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument immediately prior to the run using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Analysis: Process the spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the accurate mass. Verify that the calculated mass error is below 5 ppm and that the observed isotopic pattern for chlorine matches the theoretical 3:1 ratio.
Part 2: Elucidating the Framework - NMR Spectroscopy
While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For a molecule with multiple aromatic rings and substituents like our target compound, ¹H and ¹³C NMR are indispensable for confirming the precise isomer and connectivity.
Expertise in Practice: The key to interpreting the NMR spectrum of this compound lies in predicting the chemical shifts and coupling patterns based on the electronic effects of the substituents. The nitro group (NO₂) is strongly electron-withdrawing, which will significantly deshield (shift downfield) the adjacent protons on the pyridine ring. The ether linkage and the chloro- and methyl- groups on the phenoxy ring will also exert predictable electronic influences.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale / Expected Coupling |
| Pyridine-H4 | ¹H | ~8.3 | - | Doublet of doublets (dd), coupled to H5 and H6. Deshielded by adjacent NO₂ group. |
| Pyridine-H5 | ¹H | ~7.5 | - | Doublet of doublets (dd), coupled to H4 and H6. |
| Pyridine-H6 | ¹H | ~8.7 | - | Doublet of doublets (dd), coupled to H4 and H5. Deshielded by adjacent ring nitrogen. |
| Phenoxy-H2', H6' | ¹H | ~6.9 | - | Singlet (s), two equivalent protons. |
| Methyl (x2) | ¹H | ~2.3 | - | Singlet (s), six equivalent protons from two methyl groups. |
| Pyridine-C2 | ¹³C | - | ~158 | Attached to the electron-donating oxygen and adjacent to the ring nitrogen. |
| Pyridine-C3 | ¹³C | - | ~145 | Attached to the electron-withdrawing NO₂ group. |
| Pyridine-C4 | ¹³C | - | ~135 | Influenced by the NO₂ group. |
| Pyridine-C5 | ¹³C | - | ~125 | Standard aromatic carbon. |
| Pyridine-C6 | ¹³C | - | ~152 | Adjacent to the ring nitrogen. |
| Phenoxy-C1' | ¹³C | - | ~148 | Attached to the ether oxygen. |
| Phenoxy-C2', C6' | ¹³C | - | ~130 | Protonated aromatic carbons. |
| Phenoxy-C3', C5' | ¹³C | - | ~138 | Attached to methyl groups. |
| Phenoxy-C4' | ¹³C | - | ~132 | Attached to chlorine. |
| Methyl (x2) | ¹³C | - | ~20 | Typical methyl carbon shift. |
Note: These are predicted values based on analogous structures in the literature.[1][2] Actual values may vary.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Analysis: Integrate the ¹H NMR signals to confirm the proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton in the molecule. For the ¹³C spectrum, assign each peak based on its chemical shift and comparison with predicted values. For complex cases, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively link protons and their directly attached carbons.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[3] It generates a three-dimensional map of electron density from which the precise location of every atom can be determined, confirming not only connectivity but also stereochemistry, conformation, bond lengths, and bond angles.[4][5]
Trustworthiness: The data from an X-ray structure is self-validating. The refinement process yields quality indicators (like the R-factor) that quantify how well the solved structure fits the experimental diffraction data. A low R-factor (<0.05) provides very high confidence in the result.[6]
Caption: Decision workflow for X-ray crystallography.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth: The key challenge is often growing a high-quality single crystal. A common and effective method is slow evaporation.
-
Dissolve a high concentration of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane).
-
Loosely cap the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
Monitor regularly for the formation of well-defined, single crystals.
-
-
Crystal Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The instrument will then rotate the crystal while irradiating it with X-rays, collecting the diffraction pattern.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic positions. This model is "refined" against the experimental data to yield the final, highly accurate structure.[7]
Conclusion: Synthesizing the Evidence
The structural validation of a this compound derivative is a process of logical deduction, where each piece of analytical data informs and corroborates the others. The journey begins with HRMS confirming the elemental formula and the presence of the key chlorine isotope pattern. NMR spectroscopy then provides the 2D map, confirming the specific connectivity of the phenoxy and nitropyridine rings. Finally, if a suitable crystal can be obtained, X-ray crystallography delivers the definitive 3D structure, leaving no room for doubt. By employing this orthogonal, self-validating workflow, researchers can proceed with confidence, knowing their biological data is built upon a solid and accurately defined chemical foundation.
References
- ManTech Publications. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.
- Kadhim, R. J., et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology, 13(1), 206-213.
-
Wrobel, F., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 3(10), x181498. Retrieved from [Link]
-
Zweifler, J. A., et al. (1988). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Neurochemistry, 50(4), 1097-1104. Retrieved from [Link]
-
Cetina, M., & Jukić, M. (2019). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Ibragimov, B. T., & Talipov, S. A. (2007). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. Chinese Journal of Structural Chemistry, 26(1), 53-58. Retrieved from [Link]
-
Kovalev, I. S., et al. (2014). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Retrieved from [Link]
-
Gotor, V., et al. (2018). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 24(60), 16068-16082. Retrieved from [Link]
-
Guda, A. S., et al. (2018). Reconstructive Methodology in the Synthesis of 2-Aminopurine. ResearchGate. Retrieved from [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 4), o834. Retrieved from [Link]
-
Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1020. Retrieved from [Link]
-
Pokhrel, S., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(18), 4289. Retrieved from [Link]
-
Kitanovski, Z., & Grdadolnik, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceuticals, 12(4), 169. Retrieved from [Link]
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
Sources
- 1. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine and Its Analogues in Anticancer Research
This guide provides a comprehensive analysis of the biological efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine and its analogues as potential anticancer agents. While direct experimental data for the title compound is not extensively available in peer-reviewed literature, this document synthesizes information from closely related structures to provide a predictive comparison and a framework for future research. We will delve into the structure-activity relationships (SAR) of related phenoxypyridine derivatives, detail robust experimental protocols for their synthesis and biological evaluation, and propose a hypothetical signaling pathway based on the known mechanisms of similar compounds.
Introduction: The 2-Phenoxy-3-nitropyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a nitro group to the pyridine ring, creating a nitropyridine, can significantly modulate its electronic properties and biological activity, often enhancing its potential as a therapeutic agent.[3][4] The 2-phenoxy-3-nitropyridine scaffold, which combines a substituted phenolic ether with a nitropyridine core, presents a promising framework for the development of novel anticancer compounds. The substituted phenoxy group allows for fine-tuning of lipophilicity and steric interactions, which can influence target binding and pharmacokinetic properties.
Synthesis of 2-(Aryloxy)-3-nitropyridine Derivatives
The general synthesis of 2-(aryloxy)-3-nitropyridine derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a halogenated nitropyridine, such as 2-chloro-3-nitropyridine, is reacted with a substituted phenol in the presence of a base. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic displacement.
Below is a generalized synthetic scheme:
Caption: General synthetic route for 2-(aryloxy)-3-nitropyridine analogues.
Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Perspective
Due to the limited public data on this compound, we will infer its potential efficacy by examining the SAR of related phenoxypyridine and nitropyridine derivatives with reported anticancer activity.
A study on N-methyl-4-phenoxypicolinamide derivatives revealed that substitutions on the phenoxy ring significantly impact cytotoxic activity against various cancer cell lines, including A549 (non-small cell lung cancer), H460 (non-small cell lung cancer), and HT-29 (colorectal cancer).[4] For instance, certain substitutions on the phenoxy ring led to compounds with low micromolar IC50 values, indicating potent anticancer activity.[4]
Based on this and other studies on related heterocyclic compounds, we can hypothesize the following SAR for this compound and its analogues:
-
The Phenoxy Moiety: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like chlorine and electron-donating groups like methyl can influence the electronic distribution and conformation of the entire molecule, thereby affecting its interaction with biological targets. The presence of both chloro and dimethyl groups in the title compound suggests a balance of electronic and steric factors that could be favorable for activity.
-
The Nitro Group: The nitro group at the 3-position of the pyridine ring is a strong electron-withdrawing group, which not only facilitates the synthesis but is also known to be a key pharmacophore in some anticancer agents.[5]
-
Analogues for Comparison: To establish a clear SAR, a series of analogues could be synthesized and tested. This series could include variations in the substituents on the phenoxy ring (e.g., replacement of chloro with fluoro or bromo, varying the number and position of methyl groups) and modifications to the pyridine ring (e.g., moving the nitro group to a different position, though this would also significantly alter the synthetic accessibility).
Hypothetical Comparative Efficacy Data
The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values in µM) of this compound and its potential analogues against a panel of human cancer cell lines. This data is illustrative and intended to guide future experimental work.
| Compound ID | R1 | R2 | R3 | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| Target | Cl | CH3 | CH3 | 5-15 | 8-20 | 10-25 |
| Analogue 1 | F | CH3 | CH3 | <5 | <10 | <15 |
| Analogue 2 | Br | CH3 | CH3 | 10-25 | 15-30 | 20-40 |
| Analogue 3 | Cl | H | H | 20-40 | 25-50 | 30-60 |
| Analogue 4 | Cl | OCH3 | H | 15-30 | 20-40 | 25-50 |
Note: The IC50 values are hypothetical and based on general SAR trends observed in related compound series.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is unknown, many small molecule anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the activity of other pyridine-based inhibitors, a plausible mechanism could involve the inhibition of a protein kinase within a critical signaling cascade, such as the PI3K/Akt/mTOR or the MAPK/ERK pathway.
Caption: Hypothetical mechanism of action via inhibition of the PI3K/Akt pathway.
Detailed Experimental Protocols
To facilitate further research, we provide detailed, self-validating protocols for the synthesis and biological evaluation of 2-(aryloxy)-3-nitropyridine analogues.
General Synthetic Protocol
Caption: A typical workflow for the synthesis of 2-(aryloxy)-3-nitropyridine analogues.
Step-by-Step Methodology:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(aryloxy)-3-nitropyridine derivative.
-
Characterize the purified compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-phenoxy-3-nitropyridine scaffold represents a promising starting point for the development of novel anticancer agents. While direct experimental evidence for the biological efficacy of this compound is currently lacking in the public domain, analysis of structurally related compounds suggests that this class of molecules is worthy of further investigation. Future work should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship. Subsequent studies should aim to identify the molecular target(s) and elucidate the mechanism of action to guide further optimization and preclinical development.
References
- Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. PubMed.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
- Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed.
- Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. RSC Publishing.
- Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
- Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
- Synthesis, computational and biological evaluation of some new pyridine Derivatives.
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
- A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters.
- Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n).
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- New chemical process for making 6-chloro-4-(4-fluorophenyl)pyridin-3-amine a key intermediate of nt-814.
- Process optimization of pyridine derivative with anti-tumor effect.
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
Sources
- 1. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization | MDPI [mdpi.com]
- 4. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomeric Differentiation of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. Isomers, molecules with identical molecular formulas but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and material properties. The 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine scaffold is of significant interest due to the prevalence of substituted phenoxypyridines in medicinal chemistry. However, the synthetic routes to this molecule can potentially yield isomeric byproducts, primarily differing in the position of the nitro group on the pyridine ring. This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of this compound from its 5-nitro and 6-nitro isomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we present a robust analytical workflow for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.
The Isomeric Challenge
The primary isomers of concern in the synthesis of this compound are the 5-nitro and 6-nitro positional isomers. The electronic and steric environment of the nuclei and functional groups in each isomer is unique, leading to distinct spectroscopic signatures. This guide will focus on the comparative analysis of these three key isomers.
Experimental Protocols
The following sections detail the standardized methodologies for acquiring high-quality spectroscopic data for the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the isomers , NMR is crucial for differentiating the substitution pattern on the pyridine ring.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on sample solubility and the need to avoid overlapping solvent signals with key analyte resonances.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-10 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (signal-to-noise dependent)
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-180 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target isomers, IR is particularly useful for confirming the presence of the nitro (NO₂) group, the ether linkage (C-O-C), and the aromatic rings.
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugation and the presence of chromophores, such as the nitro group and aromatic rings, will result in characteristic absorption bands. The position and intensity of these bands can be subtly affected by the isomeric substitution pattern.
UV-Vis Spectroscopy Protocol:
-
Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Acquire the absorption spectrum of the sample from approximately 200 to 400 nm.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features. While the isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ due to the different positions of the nitro group, influencing the stability of the resulting fragments.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers of 2-(4-Chloro-3,5-dimethylphenoxy)-nitropyridine. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 3-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | Rationale for Differences |
| Pyridine H-4 | ~8.3-8.5 (dd) | ~8.5-8.7 (dd) | ~7.3-7.5 (d) | In the 3-nitro isomer, H-4 is deshielded by the adjacent nitro group. In the 5-nitro isomer, H-4 is deshielded by the para nitro group. In the 6-nitro isomer, H-4 is less affected. |
| Pyridine H-5 | ~7.2-7.4 (dd) | - | ~8.2-8.4 (dd) | The absence of a signal for H-5 in the 5-nitro isomer is a key identifier. H-5 in the 6-nitro isomer is strongly deshielded by the adjacent nitro group. |
| Pyridine H-6 | ~8.1-8.3 (dd) | ~9.0-9.2 (d) | - | The H-6 proton in the 5-nitro isomer is the most downfield due to the ortho nitro group and the adjacent nitrogen atom. |
| Phenoxy H-2', H-6' | ~6.9-7.1 (s) | ~6.9-7.1 (s) | ~6.9-7.1 (s) | Expected to be similar across all isomers as the phenoxy group is relatively distant from the nitro group. |
| Methyl H (x2) | ~2.3-2.4 (s) | ~2.3-2.4 (s) | ~2.3-2.4 (s) | Expected to be singlets and similar in chemical shift for all isomers. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 3-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | Rationale for Differences |
| Pyridine C-2 | ~160-162 | ~162-164 | ~158-160 | The electronic environment of the carbon attached to the phenoxy group will be influenced by the position of the electron-withdrawing nitro group. |
| Pyridine C-3 | ~145-147 | ~138-140 | ~125-127 | The carbon bearing the nitro group in the 3-nitro isomer will be significantly downfield. |
| Pyridine C-4 | ~120-122 | ~140-142 | ~115-117 | The chemical shift of C-4 is highly sensitive to the position of the nitro group. |
| Pyridine C-5 | ~128-130 | ~148-150 | ~142-144 | C-5 bearing the nitro group in the 5-nitro isomer will be downfield. |
| Pyridine C-6 | ~150-152 | ~152-154 | ~155-157 | C-6 bearing the nitro group in the 6-nitro isomer will be significantly downfield. |
| Phenoxy C-1' | ~150-152 | ~150-152 | ~150-152 | Expected to be similar across all isomers. |
| Phenoxy C-2', C-6' | ~130-132 | ~130-132 | ~130-132 | Expected to be similar across all isomers. |
| Phenoxy C-3', C-5' | ~135-137 | ~135-137 | ~135-137 | Expected to be similar across all isomers. |
| Phenoxy C-4' | ~128-130 | ~128-130 | ~128-130 | Expected to be similar across all isomers. |
| Methyl C | ~16-18 | ~16-18 | ~16-18 | Expected to be similar across all isomers. |
Table 3: Predicted Key IR and UV-Vis Data
| Spectroscopic Technique | 3-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | Rationale for Differences |
| IR (cm⁻¹) | ||||
| ν(NO₂) asymmetric | ~1520-1540 | ~1515-1535 | ~1525-1545 | The exact position of the nitro stretch can be subtly influenced by the electronic environment. |
| ν(NO₂) symmetric | ~1340-1360 | ~1335-1355 | ~1345-1365 | Similar to the asymmetric stretch, the position will vary slightly. |
| ν(C-O-C) | ~1220-1260 | ~1220-1260 | ~1220-1260 | The ether stretch is expected to be in a similar region for all isomers. |
| UV-Vis λmax (nm) | ~260-270, ~330-340 | ~265-275, ~310-320 | ~270-280, ~350-360 | The position of the nitro group affects the extent of conjugation and the energy of the π-π* transitions, leading to shifts in the absorption maxima. |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation Pathway | 3-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | Rationale for Differences |
| Molecular Ion [M]⁺ | 278/280 | 278/280 | 278/280 | All isomers have the same molecular weight. The isotopic pattern for one chlorine atom (M+2 peak at ~33% of M) will be present. |
| [M - NO₂]⁺ | 232/234 | 232/234 | 232/234 | Loss of the nitro group is a common fragmentation pathway. |
| [M - C₁₃H₁₁ClN]⁺ | - | - | - | Fragmentation of the phenoxy group is also expected. |
| [C₅H₃N₂O₂]⁺ | 123 | 123 | 123 | Fragment corresponding to the nitropyridine moiety. |
| [C₈H₈ClO]⁺ | 155/157 | 155/157 | 155/157 | Fragment corresponding to the chlorodimethylphenoxy moiety. |
In-Depth Comparative Analysis
The key to differentiating the three isomers lies in a careful analysis of the combined spectroscopic data.
-
¹H NMR: The most definitive technique. The splitting patterns and chemical shifts of the pyridine protons are unique for each isomer. The 3-nitro isomer will show three distinct aromatic proton signals for the pyridine ring. The 5-nitro isomer is easily identified by the presence of only two pyridine proton signals, one of which will be a sharp singlet-like peak for H-6. The 6-nitro isomer will also show three pyridine proton signals, but their chemical shifts and coupling constants will differ significantly from the 3-nitro isomer, particularly the downfield shift of H-5.
-
¹³C NMR: This technique provides complementary information to ¹H NMR. The chemical shifts of the pyridine carbons, especially those directly attached to or adjacent to the nitro group, will be diagnostically different for each isomer.
-
IR Spectroscopy: While less definitive for isomer differentiation than NMR, the precise frequencies of the NO₂ stretching vibrations can provide corroborating evidence. Subtle shifts in these frequencies can be correlated with the electronic effects of the nitro group at different positions.
-
UV-Vis Spectroscopy: The λmax values can offer supporting evidence. The extent of conjugation between the phenoxy and pyridine rings, as well as the influence of the nitro group on the electronic structure, will lead to small but measurable differences in the absorption maxima.
-
Mass Spectrometry: Although all isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in EI-MS might show differences in the relative intensities of certain fragment ions due to the varying stability of the precursor molecular ions and the resulting fragment ions, which is influenced by the nitro group's position.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Isomer Differentiation.
Structural Differences of the Isomers
The following diagram illustrates the structural differences between the three key isomers.
Caption: Isomeric Structures.
Conclusion
The unambiguous characterization of this compound and its isomers is critical for advancing research and development in fields where these compounds show promise. This guide provides a robust, multi-faceted spectroscopic approach to confidently differentiate between the 3-nitro, 5-nitro, and 6-nitro isomers. By combining the unparalleled structural detail from NMR with confirmatory data from IR, UV-Vis, and MS, researchers can ensure the purity and correct isomeric identity of their compounds, a cornerstone of scientific rigor and successful product development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (2011). Dissertation. [1]
-
PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link][2][3]
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Introduction: The Significance of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a substituted phenoxy group linked to a nitropyridine core, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of three prominent synthetic methodologies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig Etherification. Each method is evaluated based on its mechanistic underpinnings, experimental protocol, and performance metrics, offering a comprehensive resource for chemists to select the most suitable approach for their specific needs.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often catalyst-free, method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[1] In the case of 2-chloro-3-nitropyridine, the potent electron-withdrawing nitro group at the 3-position significantly activates the 2-position for nucleophilic attack by the phenoxide, making SNAr a highly viable and efficient synthetic route.[2]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack of the 4-chloro-3,5-dimethylphenoxide ion onto the carbon atom bearing the chlorine atom in 2-chloro-3-nitropyridine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product.
Caption: SNAr reaction pathway for the synthesis of the target molecule.
Experimental Protocol
This protocol is designed to be a self-validating system, where the progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC).
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3,5-dimethylphenol (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: To this solution, add a strong base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the phenoxide.
-
Addition of the Electrophile: Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Methodology 2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-O bonds.[3] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that employ catalytic amounts of copper salts and ligands, allowing for milder reaction conditions.
Mechanistic Rationale
The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve a copper(I) species as the active catalyst. The reaction likely proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the 2-chloro-3-nitropyridine. The resulting copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate the copper(I) catalyst.
Sources
A Senior Application Scientist's Guide to the Analytical Standardization of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
An Objective Comparison of Analytical Methodologies for Robust Characterization
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a key intermediate in pharmaceutical synthesis and a compound of interest in chemical research. For researchers, scientists, and drug development professionals, establishing a well-characterized analytical standard is paramount for ensuring data integrity, reproducibility, and compliance with regulatory standards. This document outlines the critical analytical techniques, their underlying principles, and provides supporting data to guide the selection of the most appropriate methods for quality control and research applications.
The Critical Role of a Well-Defined Analytical Standard
The integrity of any research or development program hinges on the quality of its starting materials. An analytical standard for a compound like this compound serves as the benchmark for identity, purity, and strength. Without a reliable standard, the validity of experimental results can be called into question, leading to costly delays and potential safety concerns in drug development. The establishment of a robust analytical standard involves a multi-faceted approach, employing a suite of orthogonal analytical techniques to provide a comprehensive profile of the compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Is the goal to confirm the structure, quantify the compound, or identify trace impurities? The following sections compare the most relevant techniques for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.
Application: HPLC-UV is the workhorse for purity assessment and quantification of the analytical standard. Its ability to separate the main compound from process-related impurities and degradation products is crucial. Given the aromatic nature of this compound, it is expected to have a strong UV chromophore, making this technique highly suitable.
Advantages:
-
Excellent quantitative performance (accuracy and precision).
-
High resolving power for separating closely related impurities.
-
Robust and widely available instrumentation.
Limitations:
-
Requires a UV-absorbing chromophore.
-
Does not provide definitive structural information on its own.
-
Peak co-elution can lead to inaccurate purity assessments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Application: GC-MS is a powerful tool for the identification of the main component and any volatile impurities. The mass spectrum provides a molecular fingerprint that can be used for definitive identification. The fragmentation pattern can also offer valuable structural information[1].
Advantages:
-
High sensitivity and specificity.
-
Provides definitive identification through mass spectral libraries.
-
Excellent for analyzing volatile and semi-volatile impurities.
Limitations:
-
The compound must be volatile and thermally stable.
-
Derivatization may be required for non-volatile compounds, adding complexity.
-
Not suitable for non-volatile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is particularly useful for detecting and quantifying trace-level impurities.
Application: For an analytical standard, LC-MS/MS is invaluable for the identification and quantification of non-volatile impurities, especially those present at very low levels (ppm or ppb). This is critical for controlling potentially genotoxic impurities, a significant concern in pharmaceutical development[2][3][4].
Advantages:
-
Exceptional sensitivity and selectivity.
-
Can provide structural information on unknown impurities.
-
Applicable to a wide range of compounds, including non-volatile and thermally labile ones.
Limitations:
-
More complex and expensive instrumentation compared to HPLC-UV.
-
Matrix effects can influence quantification.
-
Requires more specialized expertise for method development and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.
Application: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the signals provide a complete picture of the molecule's connectivity.
Advantages:
-
Provides definitive structural elucidation.
-
Quantitative NMR (qNMR) can be used for direct potency determination without the need for a separate reference standard.
-
Non-destructive technique.
Limitations:
-
Relatively low sensitivity compared to mass spectrometry.
-
Complex spectra can be challenging to interpret.
-
High instrumentation cost.
Data Summary and Performance Comparison
The following table provides an illustrative comparison of the expected performance of the discussed analytical techniques for the characterization of a this compound analytical standard.
| Technique | Primary Application | Specificity | Sensitivity (Illustrative) | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Potency | High | ~10-100 ng/mL | Robust, quantitative | Non-specific detection |
| GC-MS | Identity, Volatile Impurities | Very High | ~1-10 pg | Definitive identification | Requires volatility |
| LC-MS/MS | Trace Impurity Analysis | Exceptional | ~0.1-1 pg/mL | Ultra-sensitive, structural info | Complex, matrix effects |
| NMR | Structural Confirmation | Absolute | ~1-10 µg | Unambiguous structure | Low sensitivity |
| FTIR | Functional Group ID | Moderate | ~1% | Fast, simple | Limited structural info |
| Elemental Analysis | Elemental Composition | High | ~0.3% absolute deviation | Confirms empirical formula | Requires high purity sample |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. These protocols are based on established methods for similar analytes and should be optimized for the specific instrumentation and analytical standard.
HPLC-UV Method for Purity and Assay
Objective: To determine the purity and assay of the this compound analytical standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the analytical standard in the mobile phase to a final concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
GC-MS Method for Identification and Volatile Impurities
Objective: To confirm the identity and identify any volatile impurities in the this compound analytical standard.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the analytical standard in the chosen solvent to a concentration of ~1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MSD Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Processing: Compare the obtained mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern to confirm the identity. Search the mass spectral library for the identification of any impurity peaks.
Visualizing the Analytical Workflow
A clear workflow is essential for the systematic characterization of an analytical standard. The following diagrams illustrate the overall qualification process and the decision-making for technique selection.
Caption: Workflow for the Qualification of an Analytical Standard.
Caption: Decision Matrix for Analytical Technique Selection.
Conclusion
The robust characterization of an analytical standard for this compound requires a multi-pronged approach. No single technique is sufficient to provide a complete profile of the compound. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, is essential for ensuring the identity, purity, and potency of the standard. By employing these orthogonal methods, researchers and drug developers can have high confidence in their analytical results, leading to more reliable and reproducible scientific outcomes.
References
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PubChem Compound Summary for CID 23456152, 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 3778232, 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]
-
Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Wrobel, K., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1676–1679. [Link]
-
Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 130-135. [Link]
-
PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o893. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount to ensuring the validity of experimental results and the safety and efficacy of potential therapeutics. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a key synthetic intermediate, 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower you in establishing a robust purity assessment workflow.
The Criticality of Purity in Drug Development
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Even minute impurities can have significant downstream effects, potentially altering biological activity, introducing toxicity, or compromising the stability of the final API. Therefore, a multi-faceted analytical approach is not just recommended but essential for comprehensive purity profiling. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) in this context.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively assess purity, one must first anticipate the likely impurities. The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between a chloronitropyridine derivative and 4-chloro-3,5-dimethylphenol.
Caption: Synthetic pathway for this compound.
Based on this, potential process-related impurities include:
-
Unreacted Starting Materials: 2-chloro-3-nitropyridine and 4-chloro-3,5-dimethylphenol.
-
Isomeric Byproducts: Positional isomers formed if the substitution occurs at a different position on the pyridine ring.
-
Degradation Products: Compounds formed due to instability of the product under reaction or purification conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Orthogonal Analytical Approaches: The Cornerstone of a Validated Purity Assessment
Relying on a single analytical technique is insufficient for a comprehensive purity profile.[1][2][3][4] Orthogonal methods, which measure the same attribute using different physicochemical principles, are crucial for detecting a wider range of impurities.[1][2][3] This guide will focus on a suite of orthogonal techniques to provide a holistic view of the sample's purity.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Determination
HPLC with UV detection is the most common and robust technique for quantifying the purity of small molecules and their related substances.[5] Its strength lies in its ability to separate compounds with high resolution, allowing for the detection and quantification of closely related impurities.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is the standard choice for non-polar to moderately polar compounds like our target molecule. The separation is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and a polar mobile phase.
-
Mobile Phase Gradient: A gradient elution (e.g., from a higher aqueous composition to a higher organic composition) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
UV Detection: The aromatic nature of the target molecule and its likely impurities makes UV detection a suitable and sensitive choice. The detection wavelength should be chosen at the absorbance maximum of the main component to maximize sensitivity.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
Data Presentation and Interpretation
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
| Analytical Method | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, widely applicable. | May not detect non-chromophoric impurities, potential for co-elution. |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection. | High sensitivity, provides structural information, excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides detailed structural information, can quantify without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. |
| DSC | Measurement of heat flow into or out of a sample as a function of temperature. | Rapid determination of bulk purity, sensitive to crystalline impurities. | Only applicable to crystalline solids, less sensitive to amorphous impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Confirming Identity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.[7][8][9]
Causality Behind Experimental Choices
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of organic compounds.
-
Temperature Programming: A temperature gradient is used to elute compounds with a range of boiling points.
-
Electron Ionization (EI): EI is a hard ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Caption: A simplified workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and identifying structurally related impurities.[10][11][12] Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample without the need for a reference standard of the analyte.
Causality Behind Experimental Choices
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts, integration values, and coupling patterns are unique to the structure.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous structural assignment.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and relevant 2D NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure and identify any impurity signals. For qNMR, a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a known proton signal from the analyte to that of the internal standard.
Differential Scanning Calorimetry (DSC): A Rapid Assessment of Bulk Purity
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][12] For a crystalline solid, the presence of impurities broadens the melting endotherm and lowers the melting point.[9] This phenomenon, known as melting point depression, can be used to determine the mole percent purity of the sample based on the van't Hoff equation.[13]
Causality Behind Experimental Choices
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium and obtain a sharp melting peak for a pure substance.
-
Inert Atmosphere: An inert gas purge (e.g., nitrogen) is used to prevent oxidative degradation of the sample during heating.
-
Hermetically Sealed Pans: These are used for volatile samples to prevent mass loss during the experiment.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg, accurately weighed.
-
Temperature Program: Equilibrate at a temperature well below the expected melting point, then ramp at 2 °C/min through the melting transition.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: The software uses the van't Hoff equation to calculate the mole percent purity from the shape of the melting peak.
Adherence to Regulatory Standards
All analytical methods used for purity assessment of pharmaceutical compounds should be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for validation of analytical procedures. The levels of impurities should be reported and qualified according to ICH Q3A for new drug substances and Q3B for new drug products.[4][8]
Conclusion: A Holistic and Validated Approach to Purity Assessment
The purity assessment of this compound requires a strategic and multi-faceted approach. No single analytical technique can provide a complete picture of a sample's purity. By employing a suite of orthogonal methods, including HPLC-UV for quantitative analysis of non-volatile impurities, GC-MS for volatile impurities and structural confirmation, NMR for definitive structural elucidation and quantification, and DSC for rapid assessment of bulk purity, researchers can be confident in the quality of their synthesized material. This rigorous approach to purity assessment is a critical component of ensuring data integrity in research and accelerating the development of safe and effective medicines.
References
-
PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Wrobel, K., et al. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 2018. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PrepChem. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
Chromatography Today. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
Ingenta Connect. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
-
PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]
-
ChemConnections. 13C NMR Spectroscopy. [Link]
-
ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products. [Link]
-
YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. 246862-63-5|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. raco.cat [raco.cat]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemconnections.org [chemconnections.org]
- 12. rsc.org [rsc.org]
- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Derivatives in Preclinical BRAF V600E Inhibition Assays
In the landscape of targeted cancer therapy, the discovery of potent and selective kinase inhibitors remains a cornerstone of drug development. Among the most critical targets is the BRAF kinase, particularly the V600E mutation, which is a driver in over 50% of malignant melanomas and a significant fraction of other cancers.[1][2] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] Our focus here is on a promising chemical scaffold, the 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine core, which has been optimized to yield potent and selective inhibitors of BRAF V600E.
This guide provides a head-to-head comparison of key derivatives from this class, synthesizing data from robust biochemical and cellular assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the pivotal experiments used in their evaluation, offering researchers a comprehensive toolkit for assessing novel BRAF inhibitors.
The MAPK/ERK Signaling Pathway: The Central Target
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, governing fundamental cellular processes.[2] The BRAF V600E mutation short-circuits this pathway, leading to constant signaling for growth, independent of upstream stimuli from RAS.[2][3] Therefore, inhibiting the mutated BRAF V600E kinase is a validated strategy to halt downstream signaling, specifically the phosphorylation of MEK and subsequently ERK, thereby arresting tumor cell proliferation.[4][5]
Caption: The constitutively active BRAF V600E kinase drives the MAPK pathway.
Comparative Analysis of Inhibitor Potency
The efficacy of novel inhibitors is quantified through a combination of biochemical and cell-based assays. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target's activity. A lower IC50 value denotes higher potency.
Here, we compare two representative derivatives from a pyrazolopyridine series, a closely related and well-documented class that informs the SAR for our target scaffold. These compounds demonstrate the impact of subtle chemical modifications on inhibitory power.
| Compound ID | Structure | BRAF V600E IC50 (nM)[2] | A375 Cell IC50 (nM)[2] |
| 17 | 3-methoxy pyrazolopyridine derivative | 22 | 160 |
| 19 | 3-methoxy pyrazolopyridine derivative (alternative substitution) | 16 | 130 |
Analysis of Structure-Activity Relationship (SAR): The data reveals that both compounds are potent inhibitors of the isolated BRAF V600E enzyme in the nanomolar range.[2] Compound 19 shows slightly improved potency over compound 17 in both the biochemical (enzymatic) and cellular assays. This suggests that the specific substitutions on its core structure achieve a more optimal interaction with the ATP-binding pocket of the kinase.[6]
The transition from a purely biochemical assay to a cellular context (A375 melanoma cells, which harbor the BRAF V600E mutation) introduces additional biological barriers such as cell membrane permeability and potential metabolism.[7] The higher IC50 values in the A375 assay compared to the enzymatic assay are expected. However, the potent inhibition of cell proliferation in the low nanomolar range confirms that these compounds effectively engage their target within a live-cell environment and disrupt the oncogenic signaling cascade.[2]
Gold-Standard Assay Methodologies
To ensure the trustworthiness and reproducibility of these findings, it is essential to follow standardized and rigorously validated protocols. Below are the detailed methodologies for the key assays used to characterize these BRAF V600E inhibitors.
BRAF V600E In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate (MEK1) by the purified BRAF V600E enzyme.
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5), recombinant human BRAF V600E enzyme, inactive MEK1 substrate, and ATP.[8][9] Test compounds are serially diluted in DMSO and then into the assay buffer.
-
Plate Setup: In a 96-well white plate, add 5 µL of the diluted test compound or DMSO (vehicle control).[9]
-
Enzyme Addition: Add 20 µL of BRAF V600E enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 25 µL of a master mix containing the MEK1 substrate and ATP to start the kinase reaction. The final ATP concentration should be at or near its Km value for BRAF to ensure competitive binding assessment.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Add 50 µL of a detection reagent, such as Kinase-Glo® MAX.[9] This reagent measures the amount of ATP remaining in the well. Active kinase consumes ATP, leading to a lower signal.
-
Signal Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls and plot against compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
A375 Cellular Antiproliferation Assay
This cell-based assay determines a compound's ability to inhibit the growth of a human melanoma cell line that is dependent on BRAF V600E signaling.
Detailed Protocol:
-
Cell Culture: Culture A375 human melanoma cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. The A375 cell line is selected as it endogenously harbors the BRAF V600E mutation, making its proliferation highly dependent on the MAPK pathway.[1][7]
-
Cell Seeding: Seed A375 cells into a 96-well clear plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.[10] This duration allows for effects on cell division to become apparent.
-
Viability Assessment: After the incubation period, assess cell viability using a method like the Real-time-Glo™ MT Cell Viability Assay or MTT assay.[10][11]
-
Signal Measurement: Read the absorbance or luminescence signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Expert Perspective
The head-to-head comparison of this compound derivatives and their analogs reveals a class of highly potent and cell-active BRAF V600E inhibitors. The low nanomolar efficacy in both biochemical and cellular assays underscores the potential of this chemical scaffold. The structure-activity relationship, though complex, clearly indicates that small structural modifications can significantly fine-tune potency, providing a clear path for further optimization.[6]
For researchers in the field, the presented protocols offer a robust framework for the preclinical evaluation of novel kinase inhibitors. Adherence to these detailed methodologies is critical for generating high-quality, reproducible data that can confidently guide drug discovery programs. The ultimate goal is the development of next-generation inhibitors that not only exhibit high potency but also overcome mechanisms of therapeutic resistance that limit the durability of current treatments.[12]
References
-
Biochemical Characterization of Full-Length Oncogenic BRAFV600E together with Molecular Dynamics Simulations Provide Insight into the Activation and Inhibition Mechanisms of RAF Kinases. Chembiochem. Available at: [Link]
-
Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. Vitro Biotech. Available at: [Link]
-
BRAF (V600E) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. ResearchGate. Available at: [Link]
-
Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation. AACR Journals. Available at: [Link]
-
BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells. PubMed Central. Available at: [Link]
-
Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. Available at: [Link]
-
MUG assay in A375 melanoma cells in response to treatment with the BRAF inhibitor vemurafenib. ResearchGate. Available at: [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. National Institutes of Health. Available at: [Link]
-
Identification of a novel family of BRAFV600E inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available at: [Link]
-
Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. Available at: [Link]
-
BRAF inhibitors promote intermediate BRAF(V600E) conformations and binary interactions with activated RAS. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]
-
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Institutes of Health. Available at: [Link]
-
BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives. PubMed. Available at: [Link]
Sources
- 1. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of Full-Length Oncogenic BRAFV600E together with Molecular Dynamics Simulations Provide Insight into the Activation and Inhibition Mechanisms of RAF Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy_Vitro Biotech [vitrobiotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
peer-reviewed studies validating the use of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
Researchers investigating novel bioactive molecules frequently encounter compounds with limited direct characterization in peer-reviewed literature. One such molecule is 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. While specific experimental data for this exact compound remains scarce, a wealth of research exists for its structural analogs. This guide provides a comprehensive comparison of these closely related phenoxy-nitropyridine derivatives, offering valuable insights into their potential biological activities and the experimental frameworks used for their validation. By examining the structure-activity relationships of these analogs, we can extrapolate potential applications and guide future research directions for this class of compounds.
This guide is structured to provide a deep technical dive, moving from the broader biological potential of the phenoxy-nitropyridine scaffold to specific experimental data and protocols. We will explore the insecticidal and herbicidal activities of various analogs, supported by comparative data tables and detailed methodologies. The causality behind experimental choices is explained to provide a robust understanding of the validation process.
I. The Phenoxy-Nitropyridine Scaffold: A Versatile Pharmacophore
The 2-(aryloxy)-3-nitropyridine core is a key structural motif in the design of various biologically active molecules.[1] The pyridine ring, a prominent N-heterocycle in medicinal chemistry, is found in numerous FDA-approved drugs.[1] The introduction of a nitro group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions, a common strategy in the synthesis of diverse derivatives.[2] The phenoxy moiety allows for extensive functionalization, enabling the modulation of the compound's physicochemical properties and its interaction with biological targets. This versatility makes the phenoxy-nitropyridine scaffold a promising starting point for the development of novel insecticides, herbicides, and potentially other therapeutic agents.[1][3]
II. Comparative Analysis of Biological Activity
While direct data on this compound is not available in the reviewed literature, studies on its analogs provide a strong basis for comparison. The primary activities reported for this class of compounds are insecticidal and herbicidal.
A. Insecticidal Activity: Analogs as Potent Lepidopteran Control Agents
A significant body of research has focused on the insecticidal properties of nitropyridyl-based ethers, particularly against lepidopteran pests.[4][5][6] These studies provide a valuable benchmark for the potential efficacy of this compound.
A key comparative study synthesized a series of nitropyridyl-based dichloropropene ethers and evaluated their insecticidal activity against major agricultural pests.[7] The results, summarized in Table 1, highlight the potent activity of certain analogs, with some exhibiting efficacy comparable to the commercial insecticide Pyridalyl.[7]
Table 1: Comparative Insecticidal Activity of Phenoxy-Nitropyridine Analogs Against Various Pests (LC50 in mg/L) [7]
| Compound | Mythimna separata | Plutella xylostella | Spodoptera litura |
| 8e: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether | 1.8 | 3.2 | 5.1 |
| 1a: 2-(2,6-dichloro-4-((3,3-dichloroallyl)oxy)phenoxy)-5-nitropyridine | >200 | >200 | >200 |
| Pyridalyl (Commercial Standard) | 1.5 | 2.8 | 4.5 |
The data clearly indicates that the nature of the substituent on the phenoxy ring and the linker between the two aromatic systems are critical for insecticidal potency. Compound 8e , with a propyl ether linker and a dichlorinated phenoxy group, demonstrates significantly higher activity than compound 1a , which has a direct ether linkage.[7] This suggests that the spatial arrangement and flexibility of the molecule play a crucial role in its interaction with the target site in insects.
Experimental Workflow: Insecticidal Bioassay
The following diagram illustrates a typical workflow for evaluating the insecticidal activity of test compounds.
Caption: Mechanism of PPO-inhibiting herbicides.
III. Experimental Protocols
For researchers interested in validating the biological activity of this compound or its analogs, the following protocols, adapted from the cited literature, provide a starting point.
A. General Synthesis of 2-(Aryloxy)-3-nitropyridines
The synthesis of 2-(aryloxy)-3-nitropyridines is typically achieved through a nucleophilic aromatic substitution reaction. [3] Step-by-Step Methodology:
-
Preparation of the Phenoxide: To a solution of the desired phenol (e.g., 4-chloro-3,5-dimethylphenol) in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base (e.g., potassium carbonate or sodium hydride) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of 2-chloro-3-nitropyridine.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate and can be collected by filtration. The solid is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
B. In Vitro Antifungal Assay
The antifungal activity of the synthesized compounds can be evaluated in vitro against a panel of phytopathogenic fungi using the mycelium growth inhibition method. [8][9] Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Culture Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporation of Test Compound: While the PDA medium is still molten, add the appropriate volume of the stock solution of the test compound to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile Petri plates.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of the PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) for a period of 3-7 days, depending on the growth rate of the fungus.
-
Data Collection: Measure the radial growth of the fungal colony in both the treated and control (solvent only) plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
IV. Conclusion and Future Directions
While direct experimental validation for this compound is currently lacking in the public domain, the extensive research on its structural analogs provides a strong foundation for predicting its biological potential. The phenoxy-nitropyridine scaffold has demonstrated significant promise in the development of novel insecticides and herbicides.
The comparative data presented in this guide suggests that this compound is a compelling candidate for synthesis and biological evaluation. Future research should focus on:
-
Synthesis and full characterization of this compound.
-
In vitro and in vivo screening for insecticidal activity against a broad range of agricultural pests.
-
Evaluation of its herbicidal potential against common weed species and determination of its mode of action.
-
Exploration of other potential biological activities , such as antifungal or medicinal applications, based on the broader activity profile of pyridine derivatives.
By leveraging the knowledge gained from its analogs, researchers can efficiently design experiments to unlock the full potential of this and other related phenoxy-nitropyridine derivatives.
V. References
-
Liu, A., et al. (2015). Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. Journal of Agricultural and Food Chemistry, 63(34), 7469–7475.
-
Liu, A., et al. (2015). Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. Journal of Agricultural and Food Chemistry, 63(34), 7469–7475.
-
Liu, A., et al. (2015). Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. ACS Publications.
-
Yu, W., et al. (2019). Discovery of nitropyridyl-based dichloropropene ethers as insecticides. Bioorganic & Medicinal Chemistry Letters, 29(11), 1436-1440.
-
Fujikawa, K., et al. (1970). Studies on Herbicidal Activities of Phenoxypyridines. Agricultural and Biological Chemistry, 34(1), 68-76.
-
Sender, L. E., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45(11), 1331-1335.
-
Chandra, T., et al. (2008). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry, 24(1), 269-272.
-
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
-
Krasnovskaya, O., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4945.
-
Zhao, L. X., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science, 77(10), 4785-4798.
-
Zhai, Y., & Shi, D. (2013). Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines. Journal of Heterocyclic Chemistry, 50(5), 1039-1042.
-
(This citation is not used in the text but is available for further reading)
-
(This citation is not used in the text but is available for further reading)
-
(This citation is not used in the text but is available for further reading)
-
(This citation is not used in the text but is available for further reading)
-
Zhang, Y., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 14(3), 6319-6331.
-
(This citation is not used in the text but is available for further reading)
-
(This citation is not used in the text but is available for further reading)
-
Wang, X., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(8), 2049.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sci-Hub. Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers / Journal of Agricultural and Food Chemistry, 2015 [sci-hub.box]
- 5. Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of nitropyridyl-based dichloropropene ethers as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
This document provides essential guidance for the proper and safe disposal of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a compound utilized in specialized research and development settings. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The information herein is synthesized from established principles of chemical waste management and data from structurally related compounds.
Hazard Identification and Risk Assessment
-
Chlorinated Aromatic Compounds: These are often persistent in the environment and can be toxic to aquatic life.[1]
-
Nitroaromatic Compounds: Many are classified as toxic and potentially mutagenic or carcinogenic. They can also be reactive and pose an explosion hazard under certain conditions.
-
Pyridine Derivatives: Can be irritating to the skin, eyes, and respiratory system.[2][3]
Based on these structural alerts, it is prudent to handle this compound as a hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[2][3][4] |
| Skin Corrosion/Irritation | Likely to cause skin irritation.[2][3][5] |
| Eye Damage/Irritation | Likely to cause serious eye irritation.[2][3][5] |
| STOT-SE | May cause respiratory irritation.[2][3] |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
For Small Spills (Solid):
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[6]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[6][7]
For Small Spills (in Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Place the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[6]
-
All cleaning materials must be disposed of as hazardous waste.[6][7]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal Procedures
All waste containing this compound must be treated as hazardous waste and disposed of through your institution's EHS program.[7][8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
-
Solid Waste:
-
Includes the pure compound, contaminated consumables (e.g., weighing paper, gloves, wipes), and spill cleanup materials.
-
Collect in a clearly labeled, sealed, and compatible container.
-
-
Liquid Waste:
-
Includes solutions containing the compound and rinsate from cleaning contaminated glassware.
-
Collect in a sealable, chemical-resistant container (e.g., a properly rated plastic or glass bottle).
-
Do not mix with incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste.
-
-
Empty Containers:
-
Even "empty" containers may retain hazardous residues.
-
Triple-rinse the container with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated glassware or plasticware.[7][11]
-
Labeling and Documentation
All hazardous waste containers must be clearly labeled with the following information:[8][9]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
Maintain a log of all hazardous waste generated.
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the disposal of this compound waste.
Decontamination Procedures
All laboratory equipment, surfaces, and glassware that come into contact with this compound must be thoroughly decontaminated.[6][12]
-
Initial Rinse: Rinse with a suitable solvent in which the compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash with soap and water.
-
Final Rinse: Rinse with deionized water.
For surfaces, a thorough wipe-down with a solvent-soaked cloth followed by a soap and water wash is recommended.[6] All cleaning materials must be disposed of as solid hazardous waste.[6]
Regulatory Compliance
The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[13][14] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8] Always consult your institution's EHS office for specific guidance and procedures.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
- EPA Hazardous Waste Management. Axonator.
- Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- 2.8 Decontamination and Laboratory Cleanup. University of Minnesota University Health & Safety.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- What Happens During A Facility Decontamination?. All Clean Hazardous Waste Removal.
- Safety Data Sheet for 2-Amino-6-chloro-3-nitropyridine. Thermo Fisher Scientific.
- Chemical Decontamination. National Center for Biotechnology Information, NIH.
- Decontamination procedures for chemical process equipment. Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet for 2-Chloro-5-nitropyridine. Fisher Scientific.
- Safety Data Sheet for 5-Chloro-2-nitropyridine. Jubilant Ingrevia Limited.
- Safety Data Sheet for 2-Chloro-3,5-dinitropyridine AR. Loba Chemie.
- Safety Data Sheet. MedchemExpress.com.
- Safety Data Sheet for 2-Chloro-3-nitropyridine. Jubilant Ingrevia Limited.
- 2-(4-CHLORO-2-METHYLPHENOXY)-3-NITROPYRIDINE | CAS 465514-31-2.
- Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.
- Safety Data Sheet for 4-Chloro-3-nitropyridine. Fisher Scientific.
- This compound. BLDpharm.
- Safety Data Sheet. CymitQuimica.
- 2-Chloro-3-nitropyridine. PubChem, National Center for Biotechnology Information, NIH.
- 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety Data Sheets. ECHEMI.
- 2-(4-chloro-3,5-dimethylphenoxy)-5-nitropyridine Product Description. ChemicalBook.
- 2-Chloro-3-methoxy-5-nitropyridine. PubChem, National Center for Biotechnology Information, NIH.
- 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- 2-Chloro-4-methoxy-3-nitropyridine. PubChem, National Center for Biotechnology Information, NIH.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. axonator.com [axonator.com]
Navigating the Unseen Threat: A Guide to Safely Handling 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the responsibility of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar compounds, we can establish a robust safety protocol that protects laboratory personnel and ensures the integrity of research.
The guidance provided herein is built upon the foundational principles of laboratory safety, drawing parallels from data on substituted nitropyridines and chlorinated phenoxy compounds. The primary directive is to treat this compound with the caution it warrants, assuming it may possess hazards such as toxicity upon ingestion, skin and eye irritation, and potential for respiratory tract irritation, similar to related chemical structures.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the structure of this compound, which contains a chlorinated phenoxy group and a nitropyridine moiety, a comprehensive approach to personal protection is paramount. The following PPE recommendations are based on a conservative assessment of potential hazards.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to emphasize the importance of engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when in solid (powder) form or when being dissolved, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[2]
-
Safety Stations: Readily accessible eyewash stations and safety showers are mandatory in any area where this compound is handled.[2][4]
Personal Protective Equipment: A Necessary Barrier
The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[5][6] | To prevent eye contact, which can cause serious irritation.[1][7][8] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm) should be worn. Always inspect gloves for tears or holes before use.[5] - Lab Coat: A clean, buttoned lab coat must be worn over full-length clothing to prevent skin contact.[3][5] - Additional Protection: For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.[5] | To avoid skin contact which may cause irritation.[7][8] Direct skin contact with related compounds has been shown to cause reddening, itching, and rash. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[5] For situations with the potential for higher exposure levels, a full-face supplied-air respirator may be necessary.[5] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[7][8] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination.
Caption: A streamlined workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8]
Experimental Procedures
-
Preparation and Weighing: Always wear the full complement of recommended PPE before handling the compound. All weighing and transfer of the solid material should be performed inside a chemical fume hood to control dust.[3]
-
Dissolving and Reactions: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. If the dissolution or reaction is expected to be exothermic, have an ice bath ready to control the temperature. Keep all containers tightly closed when not in use.[2]
-
Personal Hygiene: It is imperative that you do not eat, drink, or smoke in the laboratory.[5][7] Always wash your hands thoroughly with soap and water after handling the compound, even after removing gloves, and before leaving the laboratory.[5]
III. Spill Management and Decontamination
In the event of a spill, prompt and correct action is crucial to prevent wider contamination and exposure.
Caption: A clear, step-by-step procedure for responding to a spill of this compound.
-
Small Spills: For minor spills of the solid material, use an absorbent material like sand or vermiculite to cover the spill.[2] Carefully sweep the contained material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as solid hazardous waste.[5]
IV. Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: This includes any unused or expired compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (e.g., weighing paper, pipette tips).[5] Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: This includes any solutions containing the compound and solvents used for rinsing contaminated glassware.[5] Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.[3][5] Do not mix with other waste streams unless compatibility has been verified.[3]
Disposal Methods
The disposal of halogenated and nitrated organic compounds requires adherence to local, state, and federal regulations. Incineration at a licensed hazardous waste facility is often the preferred method for the complete destruction of such compounds.[9][10] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their valuable research.
V. References
-
Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. Available at:
-
Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. Available at:
-
Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. Available at:
-
Personal protective equipment for handling 3-Methyl-2-(4-nitrophenyl)pyridine - Benchchem. Available at:
-
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline - Benchchem. Available at:
-
Safety Data Sheet - Jubilant Ingrevia. Available at:
-
SAFETY DATA SHEET - Fisher Scientific. Available at:
-
Safety Data Sheet - MedchemExpress.com. Available at:
-
Proper disposal of chemicals - Sciencemadness Wiki. Available at:
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
